1-[(2-Methylphenyl)sulfonyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-10-4-2-3-5-12(10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNUVPARLZYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Sulfonylated Piperidone Scaffolds: Synthetic Protocols and Medicinal Utility
Executive Summary
The N-sulfonylated piperidone scaffold represents a critical evolution in the design of "privileged structures" in medicinal chemistry. By integrating the lipophilic, metabolically stable sulfonyl moiety with the reactive 4-piperidone core, researchers have unlocked a versatile template for curcumin analogs (diarylpentanoids) and cholinesterase inhibitors . This guide details the synthetic pathways, structure-activity relationships (SAR), and validated protocols for developing these compounds, specifically focusing on their potent cytotoxicity against drug-resistant cancer lines via the "Michael Acceptor" mechanism.
Structural Rationale & Pharmacophore Logic
The utility of the N-sulfonyl-4-piperidone scaffold stems from its ability to address the pharmacokinetic limitations of natural products like curcumin. While curcumin exhibits potent anticancer properties, its rapid metabolism and poor bioavailability limit clinical use. The N-sulfonyl piperidone scaffold fixes the central linker, enhancing stability while maintaining the pharmacophore.
Key Structural Features[1][2][3][4][5][6][7][8]
-
The Sulfonyl Group (
): Unlike a carbonyl amide, the sulfonyl group is tetrahedral. This geometry places the aromatic ring in a distinct spatial region, often engaging in unique or hydrophobic interactions within enzyme pockets (e.g., AChE peripheral anionic site). Crucially, it modulates the basicity of the nitrogen and increases lipophilicity (LogP), facilitating membrane permeability. -
The Enone System (Michael Acceptor): When functionalized at C3 and C5 via Claisen-Schmidt condensation, the molecule becomes a bis(arylidene) system. These
-unsaturated ketones are potent electrophiles that covalently modify cysteine thiols in proteins (e.g., Thioredoxin Reductase), triggering apoptosis in cancer cells. -
The C4 Carbonyl: Acts as a hydrogen bond acceptor, essential for binding affinity in various receptor targets.
Synthetic Methodologies
The synthesis of these scaffolds relies on two primary workflows: Direct Sulfonylation and the Claisen-Schmidt Condensation . The order of operations is critical depending on the stability of the aldehyde substituents.
Workflow Visualization
The following diagram outlines the divergent synthetic pathways.
Figure 1: Divergent synthetic pathways for N-sulfonyl piperidone derivatives. Route A is generally preferred for stability.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Benzenesulfonyl-4-piperidone (Intermediate)
Rationale: This step protects the nitrogen and modulates the electronic properties of the ring before condensation.
-
Reagents: 4-Piperidone monohydrate hydrochloride (10 mmol), Benzenesulfonyl chloride (11 mmol), Triethylamine (TEA, 22 mmol), Dichloromethane (DCM, 30 mL).
-
Procedure:
-
Suspend 4-piperidone HCl in DCM in a round-bottom flask.
-
Cool the mixture to 0–5°C in an ice bath. Causality: The reaction is exothermic; cooling prevents side reactions and controls the rate of HCl generation.
-
Add TEA dropwise over 15 minutes. The mixture will become clear as the free base is liberated.
-
Add Benzenesulfonyl chloride dropwise.
-
Stir at room temperature for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Wash with water (2 x 20 mL), 1N HCl (to remove unreacted amine), and brine. Dry over anhydrous
. -
Purification: Recrystallize from ethanol to yield white crystals (Yield ~85-90%).
-
Protocol B: Claisen-Schmidt Condensation (Target Generation)
Rationale: This step installs the pharmacophore (the benzylidene wings). We utilize a base-catalyzed aldol condensation followed by dehydration.
-
Reagents: N-Benzenesulfonyl-4-piperidone (from Protocol A, 2 mmol), Substituted Benzaldehyde (e.g., 4-Fluorobenzaldehyde, 4.2 mmol), Ethanol (10 mL), NaOH (10% aq solution, 1 mL) or catalytic piperidine/acetic acid.
-
Procedure:
-
Dissolve the ketone and aldehyde in ethanol.[1]
-
Add the base catalyst. Note: If using NaOH, the product often precipitates out as it forms.
-
Stir at room temperature for 1–3 hours.
-
Observation: A color change (yellow/orange) indicates the formation of the conjugated
-system. -
Isolation: Filter the precipitate, wash with cold ethanol and water.
-
Purification: Recrystallize from Ethanol/DMF mixture.
-
Medicinal Chemistry Applications & SAR
Oncology: The "Curcumin Mimic" Strategy
The primary application of this scaffold is in oncology. The 3,5-bis(benzylidene) motif acts as a thiol trap . Tumor cells, which often have elevated levels of glutathione (GSH) and thioredoxin to manage oxidative stress, are particularly susceptible to these agents. The electrophilic double bonds alkylate these thiols, disrupting redox homeostasis and inducing apoptosis.
Key Data Summary (Cytotoxicity) Comparison of N-substituted derivatives against HCT116 (Colon Cancer).
| Compound ID | N-Substituent | Arylidene Substituent (Ar) | IC50 ( | Mechanism Note |
| Curcumin | - | 4-OH, 3-OMe | ~15.0 | Poor bioavailability ref [1] |
| 1a | 4-F | 2.5 | Good potency, poor metabolic stability | |
| 1b | 4-F | 0.42 | Enhanced lipophilicity & stability ref [2] | |
| 1c | 3,4,5-tri-OMe | 0.85 | Resembles Combretastatin A4 | |
| 1d | 4-F | 0.38 | Chiral sulfonyl improves selectivity ref [3] |
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates how specific substitutions drive biological outcomes.
Figure 2: SAR logic flow for optimizing anticancer potency.
Future Outlook: PROTACs and Covalent Inhibitors
The inherent reactivity of the
References
-
Nelson, K. M., et al. "The essential medicinal chemistry of curcumin." Journal of Medicinal Chemistry, 60(5), 1620–1637. Link
-
Das, U., et al. "3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties." ChemMedChem, 5(2), 123-130. Link
-
Yurchenko, A., et al. "Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies." Molecules, 27(21), 7380. Link
-
Nordin, N., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." BMC Chemistry, 14, 56. Link
-
Benfodda, Z., et al. "Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives."[2] Medicinal Chemistry, 7(9). Link
Sources
Precision Modeling of the Sulfonyl Piperidin-4-one Scaffold
Executive Summary
The N-sulfonyl piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of a rigid, hydrophobic core (piperidine) and distinct electronic vectors provided by the sulfonyl (
Structural Rationale & Chemical Space[1]
To model this scaffold effectively, one must first understand its intrinsic electronic and steric properties. The N-sulfonyl piperidin-4-one is not merely a linker; it is a pharmacophoric engine.
Electronic Architecture
-
The Sulfonyl Group (
): Acts as a strong Hydrogen Bond Acceptor (HBA). The tetrahedral geometry of the sulfur atom creates a "kink" that orients the N-substituent (usually an aryl group) out of the plane of the piperidine ring. This is critical for occupying hydrophobic pockets (e.g., the S1 subsite in proteases). -
The C4-Ketone (
): Provides a strong dipole and serves as a classic HBA. In covalent inhibitors, this carbon is the electrophilic trap (e.g., for Serine active sites), but in non-covalent pharmacophores, it functions as a vector for hydrogen bonding with backbone amides. -
The Piperidine Ring: Predominantly adopts a chair conformation . However, the
-sulfonyl substitution introduces steric strain that can lower the energy barrier for twist-boat excursions, particularly when bulky substituents are present at C3 or C5 positions [1].
Key Pharmacophoric Features
| Feature ID | Type | Chemical Origin | Interaction Vector |
| F1 | H-Bond Acceptor | Sulfonyl Oxygens | Interactions with backbone NH or conserved water networks. |
| F2 | H-Bond Acceptor | C4-Carbonyl Oxygen | H-bond to catalytic residues (e.g., Ser, His). |
| F3 | Hydrophobic | Piperidine C2-C3-C5-C6 | van der Waals contacts within the channel. |
| F4 | Aromatic/Hydrophobic |
Computational Workflow: The Protocol
This protocol integrates Ligand-Based Pharmacophore Modeling (LBPM) with Structure-Based constraints.
Step 1: Dataset Curation & "Clean-Up"
Do not blindly download datasets. For sulfonyl piperidin-4-ones, specific filters are required:
-
Source: Extract bioactivity data from ChEMBL or BindingDB for targets like AChE or DPP4.
-
Activity Threshold: Retain compounds with
(Actives) and (Inactives). -
Stereochemistry: Explicitly define stereocenters if C3/C5 substituents are present. The sulfonyl group is achiral, but it induces specific rotamers.
Step 2: Conformational Ensemble Generation (Critical)
The N-S bond is rotatable but restricted.
-
Method: Use High-Temperature Molecular Dynamics (HTMD) or Systematic Search.
-
Constraint: Apply a torsional constraint on the
dihedral angle to sample the "open" and "closed" states relative to the piperidine ring. -
Energy Window: Discard conformers
above the global minimum. -
Note: Ensure the piperidine ring samples both chair and twist-boat forms if the active site is known to be narrow [2].
Step 3: Molecular Alignment
Rigid alignment fails for this scaffold due to the flexible sulfonyl linker.
-
Substructure Alignment: Anchor the alignment on the Piperidin-4-one ring atoms (
). -
Field-Based Alignment: If substructure alignment yields poor overlap of the distal aromatic rings, switch to electrostatic field alignment (e.g., using Cresset’s FieldPoints or similar) to align the electronic surfaces of the
and groups.
Step 4: Model Generation (Hypothesis Generation)
Using algorithms like HypoGen or GALAHAD:
-
Define Features: Map HBAs to the Sulfonyl and Carbonyl oxygens. Map Hydrophobic features to the N-substituent.
-
Exclusion Volumes: If a receptor structure is available (e.g., AChE PDB: 4EY7), generate exclusion volumes to represent the active site wall, preventing the selection of sterically clashing poses.
Visualization of Workflows
Pharmacophore Generation Pipeline
The following diagram illustrates the decision matrix for modeling this specific scaffold.
Caption: Figure 1. Iterative workflow for generating high-confidence pharmacophore models for flexible heterocyclic scaffolds.
Interaction Map: Sulfonyl Piperidin-4-one in the Binding Pocket (AChE Context)
This diagram visualizes the spatial arrangement of the pharmacophore features relative to the scaffold.
Caption: Figure 2. Pharmacophoric mapping of N-sulfonyl piperidin-4-one features to putative AChE active site residues.
Case Study: Acetylcholinesterase (AChE) Inhibition
The sulfonyl piperidin-4-one scaffold is widely explored for Alzheimer's therapy as a dual binding site inhibitor of AChE.
The Challenge
AChE possesses a deep gorge (20 Å). The catalytic anionic site (CAS) is at the bottom, and the peripheral anionic site (PAS) is at the rim.
-
Scaffold Role: The piperidin-4-one core often resides in the middle of the gorge.
-
Binding Mode: Docking studies (e.g., using GLIDE or AutoDock Vina) reveal that the C4-carbonyl oxygen often orients towards the oxyanion hole or interacts with Phe295 via water bridges, while the N-sulfonyl aromatic tail extends towards the PAS to stack with Trp286 [3, 4].
Experimental Validation (Self-Validating Protocol)
To ensure the model is not an artifact:
-
Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Create 50 decoys for every 1 active ligand. The decoys must match the physical properties (MW, LogP) of the sulfonyl piperidine but differ in topology.
-
ROC Analysis: Plot the Receiver Operating Characteristic (ROC) curve.
-
Success Metric: An Area Under the Curve (AUC)
indicates the pharmacophore can successfully discriminate between true sulfonyl piperidine inhibitors and random chemically similar noise.
-
-
Heat of Extraction: If the model fails to retrieve established inhibitors (e.g., Donepezil analogs) in the top 5% of the screened database, recalibrate the Feature Tolerance radii (typically 1.5 Å - 2.0 Å).
Synthesis & Biological Context[2][3][4][5][6][7][8][9][10]
While this guide focuses on modeling, understanding the synthesis validates the feasibility of the designed ligands.
-
Synthesis: The standard route involves the reaction of piperidin-4-one hydrochloride with sulfonyl chlorides in the presence of a base like triethylamine (TEA) or pyridine in dichloromethane (DCM) [5].
-
Bioactivity: Beyond AChE, this scaffold shows promise in DPP4 inhibition (Type 2 Diabetes) and Anticancer applications (via cytotoxicity against HCT116 lines), often attributed to the electrophilic nature of the ketone or its ability to form Schiff bases (hydrazones/oximes) in situ [6, 7].
References
-
Conformational Analysis of Piperidine
- Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.
- Source: White Rose Research Online / RSC.
-
URL:[Link]
-
Biological Activity (Anticancer/Antimicrobial)
-
Molecular Docking & AChE Targeting
- Title: Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
- Source: Brazilian Journal of Pharmaceutical Sciences (SciELO).
-
URL:[Link]
-
DPP4 Inhibition Studies
-
General Pharmacophore Review
-
Anticancer & Molecular Docking (Leukemia)
- Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Helicobacter Pylori Targeting
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. malayajournal.org [malayajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. sciensage.info [sciensage.info]
Methodological & Application
Application Note: Reagents and Protocols for the N-Sulfonylation of 4-Piperidone Hydrochloride
Abstract & Strategic Overview
The N-sulfonylation of 4-piperidone hydrochloride (CAS: 40064-34-4) is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores including antipsychotics, opioid analgesics, and CCR5 antagonists.
Unlike simple amines, 4-piperidone hydrochloride presents two distinct challenges:
-
The "HCl Tax": The nitrogen is protonated (
), rendering it non-nucleophilic until neutralized. -
Hydrate Management: The commercial reagent is typically a monohydrate . In strictly anhydrous protocols, this lattice water competes for the sulfonyl chloride electrophile, potentially lowering yields or necessitating excess reagent.
This guide details two validated protocols: a Standard Organic Phase Method (best for small-scale, rapid synthesis) and a Green Biphasic (Schotten-Baumann) Method (best for scale-up and handling the monohydrate salt).
Mechanistic Insight & Reagent Selection
The Reaction Pathway
The reaction follows a nucleophilic substitution at the sulfur atom. The critical control point is the deprotonation of the piperidinium salt. If the pH remains below the pKa of the amine (~9-10), the reaction will stall.
Caption: Mechanistic pathway highlighting the critical deprotonation step and competitive hydrolysis.
Reagent Decision Matrix
| Reagent Class | Specific Reagent | Role | Pros | Cons |
| Electrophile | p-Toluenesulfonyl chloride (TsCl) | Substrate | Crystalline, stable, UV-active (easy TLC). | Slower reaction than MsCl; bulky. |
| Methanesulfonyl chloride (MsCl) | Substrate | Highly reactive, small group. | Liquid (harder to handle), hydrolyzes faster. | |
| Base | Triethylamine (TEA) | Proton Scavenger | Cheap, volatile, good solubility in DCM. | Salts can clog flow reactors; hygroscopic. |
| Diisopropylethylamine (DIPEA) | Proton Scavenger | Non-nucleophilic; prevents quaternary salt formation. | More expensive; difficult to remove if excess used. | |
| Sodium Carbonate ( | Proton Scavenger | Cheap, eco-friendly, easy waste disposal. | Requires water (biphasic conditions).[1] | |
| Solvent | Dichloromethane (DCM) | Medium | Excellent solubility for sulfonamides. | Toxic; not compatible with aqueous bases without PTC. |
| THF/Water | Medium | Homogeneous or biphasic; good for monohydrates. | THF peroxide risk; workup requires extraction. |
Experimental Protocols
Protocol A: The Standard Organic Method (DCM/TEA)
Recommended for: Small scale (<5g), anhydrous starting material, or when water exclusion is critical.
Reagents:
-
4-Piperidone HCl (1.0 eq)
-
Sulfonyl Chloride (1.1 – 1.2 eq)
-
Triethylamine (TEA) (2.5 eq) — Note: 1 eq neutralizes HCl salt, 1 eq neutralizes reaction HCl, 0.5 eq excess.
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Suspension: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 4-piperidone HCl (10 mmol) in DCM (30 mL). The salt will likely remain suspended.
-
Liberation: Add TEA (25 mmol) dropwise via syringe.
-
Observation: The suspension should clear or change texture as the free amine dissolves and TEA·HCl precipitates (depending on concentration).
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Why? Sulfonylation is exothermic. Cooling prevents side reactions and controls the rate.
-
-
Addition: Dissolve the Sulfonyl Chloride (11-12 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin (for starting amine) or UV (for product).
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (2 x 30 mL) to remove excess TEA and unreacted free amine.
-
Wash with Sat.
(2 x 30 mL) to remove sulfonic acid byproducts. -
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Protocol B: The "Green" Schotten-Baumann Method (Biphasic)
Recommended for: Scale-up (>10g), using 4-Piperidone HCl Monohydrate, or cost-sensitive projects.
Reagents:
-
4-Piperidone HCl Monohydrate (1.0 eq)
-
Sulfonyl Chloride (1.2 eq)
-
Sodium Carbonate (
) (2.5 eq) -
Solvent System: Water : THF (1:1 ratio) or Water : DCM (1:1 ratio)
Step-by-Step Procedure:
-
Aqueous Phase: Dissolve
(25 mmol) in Water (15 mL). Add 4-Piperidone HCl Monohydrate (10 mmol). Stir until fully dissolved.-
Note: The pH should be >10.[2]
-
-
Organic Phase: Dissolve Sulfonyl Chloride (12 mmol) in THF or DCM (15 mL).
-
Biphasic Addition: Add the organic phase to the aqueous phase at RT. Vigorous stirring is essential to maximize the interfacial surface area.
-
Reaction: Stir vigorously for 4–12 hours.
-
Self-Validation: Monitor pH.[3] If it drops below 9, add small aliquots of 1M NaOH or solid
to maintain basicity.
-
-
Workup:
-
If THF used: Evaporate most of the THF under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL).
-
If DCM used: Separate the layers. Extract the aqueous layer once more with DCM.
-
Combine organic layers and wash with 0.5M HCl (optional, to ensure amine removal) and Brine .
-
-
Isolation: Dry over
(magnesium sulfate is preferred for wet extracts), filter, and concentrate.
Critical Considerations & Troubleshooting
Handling the Monohydrate
Commercial 4-piperidone HCl is often a monohydrate.[4][5]
-
In Protocol A: The lattice water will hydrolysis 1 equivalent of sulfonyl chloride.
-
Correction: Either dry the starting material (azeotropic distillation with toluene) or increase Sulfonyl Chloride to 2.2 eq.
-
-
In Protocol B: The water is the solvent, so the monohydrate has no negative impact. Protocol B is preferred for the monohydrate.
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal sulfonylation protocol.
Analytical Data (Expected)
-
1H NMR (CDCl3):
-
2.4–2.6 (t, 4H,
-carbonyl ) -
3.4–3.6 (t, 4H,
-sulfonamide ) -
Aromatic signals corresponding to the R-group (e.g., Ts: doublet pair at 7.3 and 7.7 ppm).
-
2.4–2.6 (t, 4H,
-
IR: Strong bands at ~1715
(C=O) and ~1340/1160 ( ).
References
-
Organic Syntheses. "Protection of Amines as Sulfonamides." Org.[6][7] Synth.2005 , 82, 134. Link
-
Sigma-Aldrich (Merck). "4-Piperidone monohydrate hydrochloride Product Specification." Link
-
Aschwanden, P., et al. "Highly Enantioselective, Catalytic Three-Component Coupling of Aldehydes, Alkynes, and 4-Piperidone Hydrochloride Hydrate."[8] Organic Letters, 2005 , 7(25), 5741–5744. (Demonstrates use of the hydrate salt). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions).
-
BenchChem. "Sulfonamide Synthesis with Primary Amines: Protocols and Troubleshooting." Link
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. 4-Piperidone synthesis [organic-chemistry.org]
Using 1-(o-tolylsulfonyl)piperidin-4-one in reductive amination
Application Note: High-Efficiency Reductive Amination of 1-(o-Tolylsulfonyl)piperidin-4-one
Executive Summary
This guide details the optimized protocols for the reductive amination of 1-(o-tolylsulfonyl)piperidin-4-one (CAS: 33483-11-1). This scaffold is a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. The presence of the o-tolylsulfonyl group provides unique lipophilic and steric properties compared to standard tosyl or mesyl analogs, often improving crystallinity and solubility profiles in medicinal chemistry libraries.
We present two distinct methodologies:
-
Method A (Standard): A mild, selective protocol using Sodium Triacetoxyborohydride (STAB) for aliphatic and non-hindered aromatic amines.
-
Method B (Advanced): A Lewis-acid mediated protocol using Titanium(IV) isopropoxide for sterically hindered or electron-deficient amines.
Chemical Context & Substrate Analysis
The Scaffold: 1-(o-tolylsulfonyl)piperidin-4-one
-
Molecular Weight: 253.32 g/mol
-
Structural Feature: The nitrogen is protected by a 2-methylbenzenesulfonyl group.
-
Impact on Reactivity: Unlike N-Boc or N-Cbz groups, the sulfonyl group is electron-withdrawing, rendering the piperidine nitrogen non-basic. This prevents amine scrambling but slightly deactivates the C4 ketone via inductive effects. The ortho-methyl group adds steric bulk perpendicular to the sulfonyl plane, which does not hinder the C4 reaction center but significantly alters the solubility profile (increasing solubility in DCM/DCE compared to phenylsulfonyl analogs).
The Challenge:
The primary failure mode in piperidone reductive aminations is the reduction of the ketone to the alcohol (1-(o-tolylsulfonyl)piperidin-4-ol) before imine formation is complete. The protocols below are engineered to maximize the rate of imine formation (
Mechanistic Pathway
Understanding the competition between imine formation and direct reduction is critical.
Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. The goal is to accelerate the black path and suppress the red dashed path.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Primary aliphatic amines, secondary amines, and electron-rich anilines.
Rationale: STAB is a mild hydride donor. It reduces iminium ions rapidly but reacts negligibly with ketones at room temperature, providing high chemoselectivity [1].
Reagents:
-
Substrate: 1-(o-tolylsulfonyl)piperidin-4-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]
Step-by-Step Protocol:
-
Preparation: In a dry vial equipped with a stir bar, dissolve 1.0 mmol of 1-(o-tolylsulfonyl)piperidin-4-one in 4.0 mL of DCE (0.25 M).
-
Amine Addition: Add 1.1 mmol of the amine.
-
Acid Activation: Add 1.0 mmol (approx. 60 µL) of Glacial Acetic Acid.
-
Note: If using an amine hydrochloride salt, add 1.0 equiv of TEA and omit the AcOH.
-
-
Imine Formation (Wait Step): Stir at Room Temperature (RT) for 15–30 minutes.
-
Why? This allows the equilibrium to shift toward the imine/hemiaminal before the reductant is introduced.
-
-
Reduction: Add 1.5 mmol of STAB in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.
-
Target: Disappearance of ketone (M+H = 254) and appearance of product mass.
-
-
Quench: Quench by adding 5 mL of saturated aqueous NaHCO3. Stir for 15 mins until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Method B: Titanium(IV) Isopropoxide / NaBH4
Best for: Weakly nucleophilic amines (electron-deficient anilines), sterically bulky amines, or acid-sensitive substrates.
Rationale: Ti(OiPr)4 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger. This drives the equilibrium completely to the imine species before any reducing agent is added [2].
Reagents:
-
Substrate: 1-(o-tolylsulfonyl)piperidin-4-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: Ethanol (Absolute) or THF.
Step-by-Step Protocol:
-
Complexation: In a dry flask under Nitrogen/Argon, combine 1.0 mmol of ketone and 1.2 mmol of amine in 3.0 mL of THF (or EtOH).
-
Titanium Addition: Add 1.5 mmol of Ti(OiPr)4 neat via syringe.
-
Caution: Ti(OiPr)4 is moisture sensitive.
-
-
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours for very difficult amines).
-
Validation: The solution often changes color (yellow/orange) indicating imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add 1.5 mmol of NaBH4 carefully (solid or predissolved in minimal EtOH).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Critical Step): Quench by adding 2 mL of water. A heavy white precipitate (TiO2) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.
-
Tip: Washing the Celite pad thoroughly is necessary as the amine product can adhere to the titanium salts.
-
-
Workup: Concentrate the filtrate and purify via column chromatography.
Decision Matrix & Troubleshooting
Use the following workflow to select the optimal method for your specific amine partner.
Figure 2: Protocol selection workflow based on amine nucleophilicity and sterics.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Imine formation is too slow. | Switch to Method B (Titanium) to force dehydration. |
| Alcohol Side-Product (>10%) | Reductant added too early or pH too low. | Increase "Wait Step" time in Method A. Ensure AcOH is not >2 equiv. |
| Incomplete Reduction (Imine remains) | Steric bulk preventing hydride attack. | Switch solvent to THF; heat the reduction step to 40°C. |
| Ti-Emulsion during workup | TiO2 precipitate is too fine. | Add 1N NaOH during quench to aggregate salts, then filter through Celite. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][1][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[6][9][10][11] Journal of the Chemical Society, Perkin Transactions 1, (18), 2206-2210.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. designer-drug.com [designer-drug.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Note: High-Yield Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives via Kabbe Condensation
[4]
Introduction & Scope
Spiro-piperidin-4-one derivatives represent a "privileged structure" in medicinal chemistry due to their rigid conformational restriction, which often enhances selectivity for biological targets. Specifically, the spiro[chroman-2,4'-piperidin]-4-one scaffold has emerged as a critical pharmacophore in the development of Acetyl-CoA carboxylase (ACC) inhibitors (metabolic diseases) and cytotoxic agents (oncology).[3]
This guide provides a robust, self-validating protocol for synthesizing this scaffold using the Kabbe Condensation . Unlike generic Mannich reactions, this protocol addresses the specific challenge of creating the spiro-quaternary carbon at the 2-position of the chroman ring (and 4'-position of the piperidine).
Key Applications
Mechanistic Insight: The Kabbe Condensation
The formation of the spiro-junction is achieved through a base-catalyzed condensation between 2'-hydroxyacetophenone (1) and a cyclic ketone (N-substituted-4-piperidone) (2).
Reaction Pathway[3][4][6][7][8][9][10][11][12][13]
-
Enamine Formation: The secondary amine catalyst (Pyrrolidine) reacts with the ketone (piperidone) to form an enamine intermediate.[3]
-
Aldol-Type Condensation: The enamine attacks the acetyl group of the acetophenone.
-
Michael Addition/Cyclization: The phenolic hydroxyl group undergoes an intramolecular Michael addition onto the resulting
-unsaturated ketone (enone), closing the pyran ring and locking the spiro conformation.[3]
Figure 1: Mechanistic pathway of the Kabbe Condensation for spiro-cycle formation.
Experimental Protocol
Objective: Synthesis of 1'-benzylspiro[chroman-2,4'-piperidin]-4-one. Scale: 10 mmol (scalable to 50 mmol).
Materials & Reagents
| Component | Reagent | Equivalents | Role |
| Precursor A | 2'-Hydroxyacetophenone | 1.0 eq (1.36 g) | Chroman precursor |
| Precursor B | N-Benzyl-4-piperidone | 1.0 eq (1.89 g) | Spiro-piperidine source |
| Catalyst | Pyrrolidine | 0.5 eq | Base catalyst |
| Solvent | Methanol (anhydrous) | 10 Volumes (15 mL) | Reaction medium |
| Workup | Ethyl Acetate / Hexane | - | Extraction/Recrystallization |
Step-by-Step Methodology
Step 1: Reaction Setup[3][5][6][7]
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add N-benzyl-4-piperidone (1.89 g, 10 mmol) and 2'-hydroxyacetophenone (1.36 g, 10 mmol) to the flask.
-
Dissolve the mixture in anhydrous Methanol (15 mL).
-
Add Pyrrolidine (0.35 g, 5 mmol) dropwise while stirring.
Step 2: Reflux & Monitoring
-
Heat the reaction mixture to reflux (65°C) .
-
Maintain reflux for 4–6 hours .
-
Validation Point: Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Target: Disappearance of 2'-hydroxyacetophenone (
) and appearance of a new, lower spot.[3]
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice-water (50 mL) with vigorous stirring.
-
A solid precipitate should form.[8]
-
Filter the solid precipitate and wash with cold water.[8]
Step 4: Purification[8]
-
Recrystallize the crude solid from Ethanol or a Benzene/Petroleum Ether mixture.[3]
-
Dry under vacuum at 40°C for 4 hours.
Stereochemical & Structural Analysis
The spiro-carbon (C2 of chroman / C4' of piperidine) creates a rigid stereocenter.[3] The piperidine ring typically adopts a chair conformation .[3]
Characterization Checklist
To ensure scientific integrity, the following signals must be verified:
| Technique | Parameter | Expected Observation | Structural Insight |
| IR Spectroscopy | 1680–1690 cm | Conjugated ketone in chroman ring.[3] | |
| 1H NMR | Singlet (C3-H of chroman) | Confirms ring closure (loss of acetyl methyl).[3] | |
| 13C NMR | Quaternary Carbon Signal | Diagnostic: The spiro-carbon (C2/C4').[3] | |
| Mass Spec | [M+H]+ | m/z 308.16 | Confirms molecular formula ( |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of spiro-piperidin-4-one derivatives.
Troubleshooting & Optimization
-
Issue: Low Yield / Gumming
-
Cause: Incomplete cyclization or polymerization of the enone intermediate.
-
Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).[3] This drives the equilibrium toward the condensation product.
-
-
Issue: Starting Material Recovery
-
Green Chemistry Alternative:
References
-
Shinde, V. et al. (2009).[3][9][10] Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors.[2][9][11] Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953.[3] Link
-
Abdelatef, S. A. et al. (2018).[1][3][12] Synthesis and Anticancer Screening of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives. Journal of Applied Pharmaceutical Science, 8(01), 009-016.[1][3] Link
-
Tapia, R. A. et al. (2006).[3] Synthesis of 2-spirobenzopyranoquinone derivatives via Kabbe condensation. Heterocycles, 68(1), 123.[3] Link
-
Kabbe, H. J. (1978).[3] Synthesis of Chromanones from 2-Hydroxyacetophenones. Synthesis, 1978(12), 886-887.[3] Link
-
Anbalagan, N. et al. (2003).[3] Synthesis and antimicrobial activity of some new 2,6-diphenylpiperidin-4-ones. Indian Journal of Chemistry, 42B, 2623-2626.[3] (Context for non-spiro piperidones). Link[3]
Sources
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Application Notes: Synthesis of 1-(2-Methylbenzenesulfonyl)piperidin-4-one
Abstract
This document provides a comprehensive technical guide for the N-sulfonylation of 4-piperidone using 2-methylbenzenesulfonyl chloride. The resulting product, 1-(2-methylbenzenesulfonyl)piperidin-4-one, is a valuable building block in medicinal chemistry and drug discovery programs. This guide details the underlying reaction mechanism, safety protocols, a step-by-step experimental procedure, and methods for purification and characterization. The information is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Significance
The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals and bioactive natural products.[1][2] Functionalization of the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. One of the most common and robust methods for nitrogen functionalization is sulfonamide formation.
This application note focuses on the reaction between 2-methylbenzenesulfonyl chloride and 4-piperidone. The starting material, 4-piperidone, is a versatile intermediate used in the synthesis of numerous heterocyclic compounds and active pharmaceutical ingredients (APIs).[3][4][5] It is often supplied and handled as its hydrochloride monohydrate salt to improve stability and solubility.[3][6][7][8] The reaction yields an N-arylsulfonyl piperidone, a class of compounds that has demonstrated promising anti-inflammatory and antiproliferative properties.[9]
The protocol described herein employs standard laboratory techniques and reagents, providing a reliable method for the synthesis of 1-(2-methylbenzenesulfonyl)piperidin-4-one.
Reaction Mechanism and Rationale
The core of this synthesis is a classic nucleophilic acyl substitution reaction at a sulfonyl sulfur center. The secondary amine of the 4-piperidone acts as the nucleophile, attacking the electrophilic sulfur atom of the 2-methylbenzenesulfonyl chloride.
Key Steps:
-
Deprotonation (In-situ): The starting material, 4-piperidone hydrochloride, must be neutralized to generate the free secondary amine. A base, typically a tertiary amine like triethylamine (Et₃N), is used for this purpose. An excess of the base is required to also quench the hydrogen chloride (HCl) that is generated as a byproduct of the sulfonylation reaction.[10]
-
Nucleophilic Attack: The lone pair of electrons on the piperidone nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Elimination: The tetrahedral intermediate formed collapses, eliminating a chloride ion as the leaving group.
-
Proton Transfer: The protonated sulfonamide is deprotonated by another equivalent of the base (triethylamine) to yield the final neutral product and triethylammonium chloride salt.
The use of a non-nucleophilic base like triethylamine is crucial as it does not compete with the piperidone in reacting with the sulfonyl chloride.[10][11] The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the reactive sulfonyl chloride.
Caption: Figure 1: Simplified Reaction Mechanism.
Safety and Handling
Researcher safety is paramount. A thorough risk assessment must be conducted before commencing any experimental work.
-
2-Methylbenzenesulfonyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage.[12][13][14] It is also moisture-sensitive and will react with water to release corrosive HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
4-Piperidone Hydrochloride Monohydrate: This compound is a skin, eye, and respiratory irritant.[3][15] Avoid inhalation of dust and direct contact with skin and eyes.
-
Triethylamine (Et₃N): A flammable, volatile, and corrosive liquid with a strong, unpleasant odor.[10] It can cause severe skin and eye irritation. All handling should be performed in a fume hood.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors and skin contact.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(2-methylbenzenesulfonyl)piperidin-4-one on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Piperidone Hydrochloride Monohydrate | 40064-34-4 | 153.61 | 10.0 | 1.54 g | 1.0 |
| 2-Methylbenzenesulfonyl Chloride | 133-59-5 | 190.65 | 11.0 | 2.10 g | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 25.0 | 3.5 mL (d=0.726) | 2.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | - | - | 50 mL | - |
| Brine (Saturated NaCl solution) | - | - | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~2-3 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone hydrochloride monohydrate (1.54 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) to the flask. Place the flask in an ice-water bath and begin stirring to create a suspension. Using a syringe, add triethylamine (3.5 mL, 25.0 mmol) to the suspension. Stir for 15 minutes at 0 °C. Rationale: Two equivalents of base are needed to neutralize the hydrochloride salt and the HCl produced in the reaction. A slight excess (0.5 eq) ensures the reaction goes to completion.
-
Reagent Addition: In a separate vial, dissolve 2-methylbenzenesulfonyl chloride (2.10 g, 11.0 mmol) in a minimal amount of anhydrous DCM (~5 mL). Add this solution dropwise to the stirring reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C. Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the piperidone. Slow, cold addition controls the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The product should have a lower Rf than the starting sulfonyl chloride.
-
Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution. Shake well and separate the layers. Rationale: The bicarbonate wash removes the triethylammonium chloride salt and any unreacted sulfonyl chloride (by hydrolysis).
-
Washing: Wash the organic layer sequentially with 50 mL of water and 25 mL of brine. Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Alternatively, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be employed.
-
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow Diagram.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored 2-methylbenzenesulfonyl chloride. |
| Insufficient base | Ensure 2.5 equivalents of triethylamine are used to neutralize the HCl salt and the reaction byproduct. | |
| Wet solvent or glassware | Use anhydrous solvent and flame-dried glassware to prevent hydrolysis of the sulfonyl chloride. | |
| Multiple Spots on TLC | Incomplete reaction | Extend the reaction time or gently warm the reaction mixture (e.g., to 40 °C). |
| Side reactions (e.g., dimerization) | Maintain a low temperature during the addition of the sulfonyl chloride. | |
| Difficulty in Purification | Product co-elutes with impurities | Try a different solvent system for chromatography or consider recrystallization. |
| Oily product that won't crystallize | Purify by column chromatography. If purity is high, try triturating with a non-polar solvent like hexanes or ether. |
References
-
Hughes, D. L. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]
-
SYNTHETIKA. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g. [Link]
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
-
PubChem. 2-Mesitylenesulfonyl chloride. [Link]
-
Wikipedia. Triethylamine. [Link]
- CN102432497A. (2012). Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
-
Hughes, D. L. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Cao, Y., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Raj, A. A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. [Link]
- CN102731369A. (2012). Synthesis method for N-substituted-4-piperidone.
-
Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]
-
American Chemical Society. (2020). N-Sulfonyliminium ions as reactive intermediates for the stereochemically controlled synthesis of multi-substituted piperidines. [Link]
-
Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
-
Gowda, B. T., et al. (2010). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. PMC. [Link]
-
ResearchGate. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). [Link]
-
ChemRxiv. (2021). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
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- 3. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]
- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 5. 4-Piperidone synthesis [organic-chemistry.org]
- 6. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 7. labproinc.com [labproinc.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 4,4-Piperidinediol hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
Application Note: Solvent Engineering for N-Sulfonylation of Piperidin-4-one
This Application Note and Protocol Guide is designed for researchers and drug discovery scientists. It moves beyond generic instructions to address the specific chemical behavior of piperidin-4-one (typically the hydrochloride monohydrate), a scaffold prone to self-condensation and solubility challenges.
Executive Summary & Strategic Rationale
The N-sulfonylation of piperidin-4-one is a pivotal transformation in synthesizing metalloprotease inhibitors and GPCR ligands. However, this reaction is frequently plagued by two competing physicochemical constraints:
-
Substrate Instability: The free base of piperidin-4-one is unstable. It exists in equilibrium with its hydrate and is prone to intermolecular aldol-type self-condensation and polymerization upon prolonged exposure to basic conditions without an electrophile.
-
Solubility Mismatch: The stable precursor is the hydrochloride salt , which is highly water-soluble but insoluble in non-polar organic solvents (DCM, Toluene). Conversely, most sulfonyl chlorides are hydrolytically sensitive and soluble in organic media.
The Solution: Successful sulfonylation requires a solvent system that mediates the controlled release of the free amine in situ, allowing immediate capture by the sulfonyl chloride. This guide presents three validated protocols ranging from the industry-standard biphasic approach to green chemistry alternatives.
Critical Analysis: Solvent-Base Interactions
The choice of solvent dictates the choice of base, which in turn controls the reaction kinetics and impurity profile.
| Solvent System | Recommended Base | Mechanism of Action | Pros | Cons |
| Biphasic (H₂O / EtOAc) | Na₂CO₃ or K₂CO₃ | Schotten-Baumann: Interfacial reaction. Base stays in aqueous; Product moves to organic. | Highest Reliability. Solubilizes starting salt perfectly. Prevents self-condensation. | Requires phase separation workup. Sulfonyl chloride hydrolysis is a side reaction (usually minor). |
| Homogeneous (DCM) | TEA or DIPEA | Solubility-Limited: The HCl salt is suspended. Base slowly liberates free amine into solution. | Anhydrous conditions possible.[1][2][3] Easy evaporation. | Slow reaction due to heterogeneous starting material. Risk of trapped HCl salt in product. |
| Green (2-MeTHF) | Aqueous NaOH | Green Biphasic: Similar to EtOAc but with higher metabolic stability and lower volatility. | Eco-friendly.[4][5][6][7] Better separation from water than THF. | Higher cost of solvent. |
| Polar Aprotic (DMF) | DIPEA | Homogeneous: Dissolves both salt and electrophile. | Fast kinetics. Good for very unreactive sulfonyl chlorides. | Avoid if possible. Difficult workup (DMF removal). High boiling point. |
Visualizing the Reaction Pathway
The following diagram illustrates the critical "In-Situ Release" mechanism required to prevent piperidin-4-one decomposition.
Caption: The kinetic competition between productive sulfonylation (green path) and destructive self-condensation (red path). The protocol must favor the fast capture of the free amine.
Experimental Protocols
Protocol A: The "Gold Standard" Biphasic Method (Schotten-Baumann)
Best for: Scalability, reliability, and handling the crude HCl salt.
Reagents:
-
Piperidin-4-one HCl monohydrate (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Solvent: Water / Ethyl Acetate (1:1 ratio)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve Piperidin-4-one HCl (10 mmol) and Na₂CO₃ (25 mmol) in Water (20 mL). Note: The solution will bubble slightly as the salt neutralizes. Ensure the solid is fully dissolved.
-
Addition: Add Ethyl Acetate (20 mL) to the reaction vessel.
-
Reaction: Cool the mixture to 0°C (ice bath). Add the Sulfonyl Chloride (11 mmol) dropwise (dissolved in 5 mL EtOAc if it is a solid).
-
Stirring: Allow to warm to Room Temperature (RT) and stir vigorously for 2–4 hours. Vigorous stirring is critical to maximize the surface area between the aqueous (amine source) and organic (electrophile) phases.
-
Monitoring: Check TLC (EtOAc/Hexane). The starting material stays at the baseline; the product will be less polar.
-
Workup: Separate phases. Extract the aqueous layer once with EtOAc. Combine organic layers.
-
Wash: Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate.
Why this works: The unstable free amine is generated at the interface and immediately moves into the EtOAc layer where it reacts with the sulfonyl chloride, protecting it from self-condensation in the aqueous base.
Protocol B: The Anhydrous Method (DCM/TEA)
Best for: Water-sensitive sulfonyl chlorides or strictly anhydrous requirements.
Reagents:
-
Piperidin-4-one HCl monohydrate (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Dichloromethane (DCM) (Dry)
Step-by-Step:
-
Suspension: Suspend Piperidin-4-one HCl (10 mmol) in DCM (40 mL). Note: The salt will NOT dissolve. It will remain a white suspension.
-
Base Addition: Add TEA (30 mmol) slowly at 0°C. Stir for 15-30 minutes. The mixture may become clearer as the free base is liberated and dissolves, but the TEA·HCl byproduct will eventually precipitate.
-
Electrophile Addition: Add Sulfonyl Chloride (11 mmol) slowly.
-
Reaction: Stir at RT for 6–12 hours.
-
Workup: Quench with water. Wash organic layer with sat. NaHCO₃ and Brine.
Risk Factor: Because the starting material is a suspension, this reaction is often slower than Protocol A. If the piperidinone HCl hydrate is used, the "anhydrous" nature is compromised unless drying agents (MgSO₄) are added during the reaction, which can complicate stirring.
Protocol C: The Green Alternative (2-MeTHF)
Best for: Process chemistry and sustainability compliance.
Reagents:
-
Piperidin-4-one HCl (1.0 equiv)
-
Sulfonyl Chloride (1.1 equiv)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (1:1)
Protocol: Follow Protocol A, substituting EtOAc with 2-MeTHF . Advantage: 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point than DCM/EtOAc (allowing for higher temperature reactions if the sulfonyl chloride is sluggish), and separates from water more cleanly than THF.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield / Polymerization | Free amine existed too long without electrophile. | Ensure Sulfonyl Chloride is present before or immediately upon neutralizing the salt. Use Protocol A. |
| Starting Material Remains | Poor solubility of HCl salt (Protocol B). | Switch to Protocol A (Biphasic). Water ensures full availability of the amine. |
| Hydrolysis of Sulfonyl Chloride | Reaction pH too high or Temp too high. | Cool to 0°C during addition. Reduce base equivalents slightly. |
| Emulsion during Workup | Amphiphilic nature of product. | Add solid NaCl to saturate the aqueous layer. Filter through Celite if fine precipitates cause the emulsion. |
References
-
Solubility & Properties of Piperidin-4-one HCl
-
PubChem Compound Summary for CID 3084851, 4-Piperidone hydrochloride. National Center for Biotechnology Information (2025). Retrieved from [Link].
-
-
Green Solvent Selection (2-MeTHF vs. DCM)
- Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development 2013, 17, 12, 1517–1525.
-
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 2013, 15, 596-600. Retrieved from [Link].
- Schotten-Baumann Conditions for Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience. (General reference for Schotten-Baumann mechanism).
-
Microwave/Green Sulfonylation Context
Sources
- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the C-3 Position in Sulfonyl Piperidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted piperidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the C-3 position (α-position to the carbonyl group) of N-sulfonyl piperidin-4-ones offers a versatile platform for the synthesis of diverse molecular architectures with significant potential in drug discovery. This guide provides a comprehensive overview of the key synthetic strategies for introducing substituents at this position, including detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.
Introduction: The Significance of C-3 Functionalized Piperidin-4-ones
The piperidine ring is a privileged scaffold in drug design, present in a wide array of approved pharmaceuticals.[1] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a sulfonyl group on the piperidine nitrogen modulates the electronic and steric properties of the ring, influencing its reactivity and pharmacological profile.
Functionalization at the C-3 position of N-sulfonyl piperidin-4-ones is a key strategy for generating libraries of compounds for screening and for the synthesis of targeted therapeutics. The presence of the ketone at the C-4 position activates the adjacent C-3 protons, enabling a rich variety of chemical transformations. These modifications can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategies for C-3 Functionalization
The primary approaches for modifying the C-3 position of N-sulfonyl piperidin-4-ones rely on the generation of an enolate or enamine intermediate, which can then react with various electrophiles. The choice of the sulfonyl group (e.g., tosyl, mesyl, nosyl) can influence the acidity of the α-protons and the overall reactivity of the piperidone ring.
α-Alkylation via Enolate Formation
Direct alkylation at the C-3 position is a fundamental transformation for introducing carbon-based substituents. This reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used to ensure complete and irreversible deprotonation, minimizing side reactions like self-condensation.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive enolate and the strong base.
-
Temperature: Reactions are typically initiated at low temperatures (-78 °C) to control the rate of enolate formation and prevent undesired side reactions. The reaction is then often allowed to warm to room temperature to facilitate the alkylation step.
Experimental Workflow for α-Alkylation:
Caption: Workflow for the α-alkylation of N-sulfonyl piperidin-4-ones.
Protocol 1: α-Benzylation of N-Tosyl-4-piperidone
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF to generate lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.
-
Substrate Addition: In a separate flask, dissolve N-tosyl-4-piperidone (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-benzyl-N-tosyl-4-piperidone.
Data Summary for α-Alkylation:
| Electrophile (R-X) | Product | Typical Yield (%) |
| Benzyl bromide | 3-Benzyl-N-tosyl-4-piperidone | 75-85 |
| Methyl iodide | 3-Methyl-N-tosyl-4-piperidone | 80-90 |
| Allyl bromide | 3-Allyl-N-tosyl-4-piperidone | 70-80 |
Michael Addition for C-3 Functionalization
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds by reacting a Michael donor (the enolate of the piperidinone) with a Michael acceptor (an α,β-unsaturated carbonyl compound).[3]
Causality Behind Experimental Choices:
-
Michael Acceptors: A wide range of α,β-unsaturated compounds can be used, including acrylates, acrylonitriles, and vinyl ketones. The choice of acceptor determines the nature of the substituent introduced at the C-3 position.
-
Catalyst: While strong bases can be used to generate the enolate, milder conditions employing catalytic amounts of a base like sodium ethoxide can be effective, particularly if the enolate is sufficiently stabilized.
Experimental Workflow for Michael Addition:
Caption: Workflow for the Michael addition to N-sulfonyl piperidin-4-ones.
Protocol 2: Michael Addition of Methyl Acrylate to N-Mesyl-4-piperidone
-
Setup: To a solution of N-mesyl-4-piperidone (1.0 eq) in ethanol (15 mL) in a round-bottom flask, add a catalytic amount of sodium ethoxide (0.1 eq).
-
Addition of Acceptor: Add methyl acrylate (1.5 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the desired Michael adduct.
Mannich Reaction for Aminomethylation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (the piperidinone), an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group at the C-3 position.
Causality Behind Experimental Choices:
-
Amine and Aldehyde: The choice of amine and aldehyde determines the structure of the introduced aminomethyl side chain. Formaldehyde is commonly used as the aldehyde component.
-
Acid/Base Catalysis: The reaction is typically catalyzed by either acid or base. Acid catalysis facilitates the formation of the electrophilic iminium ion from the amine and aldehyde.
Experimental Workflow for the Mannich Reaction:
Sources
- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hse.ru [hse.ru]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Unreacted Sulfonyl Chloride from Piperidone Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the common yet critical challenge of purifying piperidone-sulfonamide products from residual sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to make informed decisions in your experimental work. The methodologies described herein are structured to be self-validating, ensuring both scientific rigor and practical success.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section tackles specific issues that frequently arise during the synthesis and purification of piperidone-sulfonamides. Each solution is grounded in established chemical principles to help you understand the "why" behind the "how."
Q1: My TLC analysis shows a persistent spot corresponding to the sulfonyl chloride, even after the reaction should be complete. What are my next steps?
Analysis: A lingering sulfonyl chloride spot on your TLC plate indicates an incomplete reaction. This could be due to several factors, including insufficient reaction time, stoichiometry issues, or deactivation of the sulfonyl chloride.
Recommended Actions:
-
Confirm Identity: Before taking any action, co-spot the reaction mixture with your starting sulfonyl chloride on a TLC plate to definitively confirm the identity of the persistent spot.
-
Extend Reaction Time: If the reaction is known to be slow, consider extending the reaction time and monitoring its progress by TLC every few hours.
-
Stoichiometric Adjustment: If you have reason to believe your piperidone starting material was impure or contained non-reactive components, a carefully calculated addition of more piperidone may be warranted. However, avoid adding a large excess, as this will complicate purification.
-
Initiate Quenching: If the reaction has stalled and further heating or extended time does not lead to completion, it is often more efficient to proceed to a quenching step. Forcing the reaction to 100% completion is not always practical, and an effective work-up will remove the unreacted sulfonyl chloride.
Q2: My piperidone product contains base-labile functional groups. How can I safely quench the excess sulfonyl chloride without risking degradation?
Analysis: The presence of base-sensitive groups, such as esters or certain protecting groups, precludes the use of strong aqueous bases like sodium hydroxide for quenching. In this scenario, alternative, milder quenching strategies are necessary.
Recommended Solutions:
-
Amine Quenching in an Aprotic Solvent:
-
Cool the reaction mixture to 0 °C.
-
Add a primary or secondary amine (e.g., diethylamine or benzylamine, 1.5-2.0 equivalents relative to the excess sulfonyl chloride).
-
The resulting sulfonamide is typically more polar than the starting sulfonyl chloride and can be more easily separated by chromatography.[1][2]
-
-
Use of Scavenger Resins:
-
Alcohol-Based Quenching:
-
Adding an alcohol like methanol or ethanol will convert the sulfonyl chloride to a sulfonic ester.[1] This derivative will have a different polarity than your product and the starting sulfonyl chloride, potentially simplifying chromatographic separation.
-
Q3: My desired piperidone-sulfonamide product is co-eluting with the unreacted sulfonyl chloride during column chromatography. How can I achieve better separation?
Analysis: Co-elution is a common problem when the polarity of the product and the unreacted sulfonyl chloride are very similar. The most effective solution is to chemically modify the sulfonyl chloride to drastically alter its polarity before attempting chromatography.[3]
Primary Solution: Pre-Chromatography Quenching
The fundamental principle here is to transform the unreacted sulfonyl chloride into a compound with significantly different polarity.
-
Aqueous Basic Quench (for base-stable products): Reacting the excess sulfonyl chloride with aqueous sodium bicarbonate or sodium hydroxide will hydrolyze it to the corresponding sulfonic acid.[5][6] This highly polar sulfonic acid salt will be readily soluble in the aqueous phase during an extraction, leaving your desired product in the organic layer.
-
Amine Quench: As mentioned previously, quenching with an amine will form a sulfonamide. This new sulfonamide will have different hydrogen bonding capabilities and polarity, which can break the co-elution issue.
Secondary Solution: Chromatography Optimization
If a quenching step is not fully effective or is undesirable for other reasons, meticulous optimization of your chromatographic conditions is key:
-
Solvent System Modification: Employ a less polar eluent system. A gradual gradient elution can often resolve closely eluting spots more effectively than an isocratic system.
-
Alternative Stationary Phase: If using silica gel, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 column, which will offer different selectivity.
Q4: I'm encountering persistent emulsions during the aqueous work-up after quenching. How can I break them?
Analysis: Emulsions are common when working with complex organic molecules that can act as surfactants, especially after a basic quench.
Practical Tips for Resolution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). This can often break up the microscopic droplets that form the emulsion.
-
Patience and Separation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to an hour) can allow the layers to separate.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using dichloromethane) can sometimes disrupt the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for unreacted sulfonyl chlorides?
The choice of quenching agent is critical and depends on the stability of your product and the desired properties of the quenched byproduct for ease of removal.
| Quenching Agent | Byproduct | Ease of Removal | Compatibility Notes |
| Water / Aqueous Base (e.g., NaHCO₃, NaOH) | Sulfonic Acid/Salt | Excellent (water-soluble) | Not suitable for base-sensitive products. The reaction can be exothermic and produce HCl gas.[6][7] |
| Ammonia | Primary Sulfonamide | Good (often polar and can be removed by extraction or chromatography) | Can be difficult to handle; typically used as a solution in an organic solvent or water.[8] |
| Primary/Secondary Amines (e.g., Diethylamine) | Tertiary/Secondary Sulfonamide | Good (polarity is altered, aiding chromatographic separation) | An excellent choice for base-sensitive products when a non-aqueous quench is needed.[1] |
| Alcohols (e.g., Methanol, Ethanol) | Sulfonic Ester | Moderate to Good (polarity is altered, aiding chromatographic separation) | Useful when both basic and amine-based methods are undesirable.[1] |
| Scavenger Resins (Polymer-bound amines) | Resin-bound Sulfonamide | Excellent (removed by simple filtration) | Ideal for high-purity applications and parallel synthesis; avoids aqueous work-up.[3][4] |
Q2: How can I monitor the disappearance of the sulfonyl chloride during the quenching step?
Thin-Layer Chromatography (TLC) is the most common and immediate method.
-
Procedure: Spot the unquenched reaction mixture and the quenched mixture on the same TLC plate.
-
Observation: You should see the disappearance of the sulfonyl chloride spot in the quenched lane and the appearance of a new, typically more polar, spot corresponding to the quenched byproduct (e.g., the sulfonic acid or a new sulfonamide).
For more sensitive and quantitative analysis, especially in a drug development setting, LC-MS or GC-MS can be employed to detect trace amounts of residual sulfonyl chloride.[9][10][11]
Q3: What is the underlying mechanism of sulfonyl chloride quenching?
The quenching of sulfonyl chlorides proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom. This is analogous to nucleophilic acyl substitution at a carbonyl carbon.
-
A nucleophile (such as the lone pair on the oxygen of water or an alcohol, or the nitrogen of an amine) attacks the sulfur atom of the sulfonyl chloride.
-
This forms a transient, unstable intermediate.
-
The chloride ion, being an excellent leaving group, is expelled, and a new bond between the sulfur and the nucleophile is formed.
Q4: What are the critical safety precautions when handling and quenching sulfonyl chlorides?
Sulfonyl chlorides are reactive and potentially hazardous compounds. Always adhere to the following safety protocols:
-
Ventilation: Conduct all manipulations in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Exothermic Reactions: The quenching process, particularly with water or aqueous bases, can be highly exothermic. Always perform the quench in an ice bath to control the temperature.[1]
-
Gas Evolution: The hydrolysis of sulfonyl chlorides liberates hydrogen chloride (HCl) gas.[12] Using a basic quenching agent will neutralize this, but the initial reaction with residual water can still produce HCl.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Basic Quenching
-
Cool the reaction mixture (in an organic solvent such as dichloromethane or ethyl acetate) to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Caution: Exothermic reaction and gas evolution (CO₂).
-
Continue stirring at 0 °C for 15-30 minutes.
-
Monitor the reaction by TLC to confirm the complete disappearance of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Amine Quenching
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a suitable primary or secondary amine (e.g., diethylamine, 1.5-2.0 equivalents relative to the excess sulfonyl chloride) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove the excess amine.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt, filter, and concentrate.
-
The crude product, now containing the quenched sulfonamide byproduct, can be purified by column chromatography.
Protocol 3: Procedure for Using a Scavenger Resin
-
To the reaction mixture containing the excess sulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[3]
-
Stir the suspension at room temperature. The reaction time will depend on the specific resin and conditions (typically a few hours to overnight).
-
Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of sulfonyl chloride.
Visualization: Decision Workflow for Purification
This diagram illustrates the logical flow for selecting an appropriate quenching and purification strategy based on the properties of your piperidone product.
Caption: Decision workflow for removing unreacted sulfonyl chloride.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Agilent. (2019, May 16). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Retrieved from [Link]
- Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(8), 2488-2495.
-
Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
- Zheng, W., & He, Y. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(26), 9883–9885.
- Google Patents. (n.d.). CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
- Sharpless, K. B., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9239–9243.
-
Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
S-Pact. (2025, October 13). A spectrum of clues: identifying residual solvent impurities using diverse analytical tools. Retrieved from [Link]
- King, J. F., & Lee, T. W. S. (1970). Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Journal of the American Chemical Society, 92(13), 3914–3919.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]
-
ACS Publications. (2006, December 23). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]
-
Royal Society of Chemistry. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.
-
NEMO. (2021, June 16). A novel method to determine chloride impurities in liquids using WDXRF. Retrieved from [Link]
-
ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025, June 17). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. Retrieved from [Link]
-
SciSpace. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 1). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
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- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. rsc.org [rsc.org]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Prevention and Control of Bis-Sulfonylation in Amine Reactions
Welcome to our dedicated technical support center for managing and preventing bis-sulfonylation side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the formation of bis-sulfonylated byproducts during the synthesis of sulfonamides. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the selective formation of your desired mono-sulfonated products.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why is it a problem?
A1: Bis-sulfonylation is a common side reaction in the sulfonylation of primary amines, where a single amine nitrogen atom is acylated by two sulfonyl groups, resulting in a bis(sulfonyl)amine or disulfonimide. This side product consumes the starting materials, complicates purification, and ultimately lowers the yield of the desired mono-sulfonamide.[1][2]
Q2: What are the primary drivers of bis-sulfonylation?
A2: The formation of bis-sulfonylation products is primarily influenced by the reaction stoichiometry, the nature of the base used, reaction temperature, and the electronic properties of the amine and sulfonyl chloride. An excess of the sulfonylating agent and the use of a strong, non-hindered base can significantly promote the formation of the bis-sulfonylated byproduct.
Q3: Can the choice of solvent impact the formation of bis-sulfonylated products?
A3: Yes, the solvent can influence the reaction's selectivity. Polar aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran are commonly used for sulfonylation reactions.[3] The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate, which in turn can influence the propensity for bis-sulfonylation.[4]
Q4: How can I detect the presence of bis-sulfonylated impurities in my reaction mixture?
A4: The presence of bis-sulfonylated byproducts can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the bis(sulfonyl)amine structure.[7]
Troubleshooting Guide: Minimizing Bis-Sulfonylation
This section provides a systematic approach to troubleshooting and optimizing your sulfonylation reactions to minimize the formation of bis-sulfonylated side products.
Issue: Significant Formation of Bis-Sulfonylated Product
Potential Cause 1: Incorrect Stoichiometry
An excess of the sulfonyl chloride relative to the primary amine is a major contributor to bis-sulfonylation.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the amine to the sulfonyl chloride is the theoretical ideal. In practice, a slight excess of the amine (1.05-1.1 equivalents) can be used to ensure complete consumption of the sulfonyl chloride and minimize the chance of double addition.
Potential Cause 2: Inappropriate Base Selection
The choice of base is critical. A strong, non-hindered base can deprotonate the initially formed mono-sulfonamide, rendering it nucleophilic and susceptible to a second sulfonylation.
-
Solution:
-
Use a Hindered Base: Sterically hindered bases such as 2,6-lutidine or diisopropylethylamine (DIPEA) are less likely to deprotonate the mono-sulfonamide due to steric hindrance.
-
Use a Weaker Base: A weaker base, such as pyridine, can be sufficient to neutralize the HCl byproduct without promoting significant deprotonation of the sulfonamide product.
-
Slow Addition of the Base: Adding the base slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby reducing the rate of the undesired second sulfonylation.
-
Potential Cause 3: Elevated Reaction Temperature
Higher reaction temperatures can increase the rate of both the desired and undesired reactions, but may disproportionately favor the formation of the thermodynamically more stable bis-sulfonylated product.
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve the selectivity for mono-sulfonylation.[8] The activation energy for the second sulfonylation is often higher, making it more sensitive to temperature changes.
-
Controlled Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to a cooled solution of the amine and base. This helps to dissipate the heat of the reaction and maintain a low concentration of the sulfonyl chloride, further disfavoring the second addition.
-
Visualizing the Reaction Pathway
The following diagram illustrates the desired mono-sulfonylation pathway versus the undesired bis-sulfonylation side reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108088917B - Detection method of naphthalene disulfonic acid isomers - Google Patents [patents.google.com]
- 6. Development and validation of a reversed phase HPLC method for quantitative analysis of bis-isoxazolylnaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for sulfonyl piperidin-4-ones
Topic: Recrystallization Solvents & Purification Protocols for Sulfonyl Piperidin-4-ones Department: Process Chemistry Support Last Updated: 2026-02-14 Status: Verified
Executive Summary
Sulfonyl piperidin-4-ones (e.g., 1-tosylpiperidin-4-one, 1-(phenylsulfonyl)piperidin-4-one) are critical intermediates in the synthesis of protease inhibitors and neurological drugs. These compounds possess a unique polarity profile due to the coexistence of a lipophilic piperidine ring, a polar sulfonyl group (
Users frequently report issues with "oiling out" (liquid-liquid phase separation) and polymorphism . This guide provides a logic-based solvent selection matrix and troubleshooting workflows to ensure high-purity crystalline isolation.
Solvent Selection Matrix
Technical Insight: The sulfonyl group acts as a hydrogen bond acceptor but lacks donors, making these compounds moderately polar. They typically show high solubility in chlorinated solvents and polar aprotic solvents, but variable solubility in alcohols depending on the
Primary Solvent Systems
Select based on the specific Sulfonyl (
| Sulfonyl Substituent ( | Primary Solvent | Anti-Solvent | Ratio (v/v) | Mechanism |
| Tosyl (p-Toluenesulfonyl) | Ethyl Acetate (EtOAc) | Hexanes / Heptane | 1:2 to 1:4 | Polarity Differential: Soluble in hot EtOAc; Hexane reduces solubility significantly upon cooling. |
| Benzenesulfonyl | Ethanol (95% or Abs.) | Water | 10:1 to 5:1 | H-Bonding: High solubility in hot EtOH. Water drastically increases surface tension, forcing precipitation. |
| Mesyl (Methanesulfonyl) | Methanol (MeOH) | Diethyl Ether / MTBE | 1:3 | High Polarity: Mesyl groups are more polar; require stronger polar solvents (MeOH) to dissolve. |
| Triflyl / Fluorinated | Dichloromethane (DCM) | Hexanes | 1:5 | Lipophilicity: Fluorinated tails require halogenated solvents for initial dissolution. |
Critical Warning: Avoid using Acetone as a primary solvent if strong basic impurities are present, as piperidin-4-ones can undergo self-aldol condensation or aldol reactions with acetone.
Interactive Troubleshooting: The "Oiling Out" Phenomenon
User Ticket #8821: "My product separates as a yellow oil at the bottom of the flask instead of crystals."
Root Cause Analysis: Oiling out (Liquid-Liquid Phase Separation) occurs when the Melting Point (MP) of the solvated compound is lower than the Boiling Point (BP) of the solvent system , or when impurities depress the MP significantly.
The Troubleshooting Workflow
Figure 1: Decision logic for resolving oiling-out events in sulfonyl piperidines.
Corrective Protocol: The "Trituration & Seeding" Method
If your product oils out, do not cool it further (it will solidify into an amorphous glass).
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add a small amount of compatible solvent (e.g., 5-10% more EtOAc) to lower the saturation slightly.
-
Cool slowly to exactly the "Cloud Point" (where the solution turns slightly turbid).
-
SEEDING: Add a tiny crystal of pure product (or scratch the glass).
-
Why? This provides a nucleation template, bypassing the high-energy barrier of spontaneous nucleation.
-
-
Insulate the flask (wrap in foil/towel) to allow extremely slow cooling to room temperature.
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
Objective: Purification of 1-Tosylpiperidin-4-one (and analogs) using EtOAc/Hexanes.
Materials:
-
Crude Sulfonyl Piperidin-4-one
-
Solvent A: Ethyl Acetate (Hot)
-
Solvent B: Hexanes (Room Temp)
-
Activated Charcoal (Optional, for color removal)
Step-by-Step Protocol:
-
Dissolution (Saturation):
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum hot EtOAc (near boiling) to just dissolve the solid.
-
Note: If colored impurities exist, add 1% w/w activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
The Anti-Solvent Addition:
-
Keep the EtOAc solution boiling gently.
-
Add Hexanes dropwise until a persistent turbidity (cloudiness) appears.[1]
-
Add one drop of hot EtOAc to clear the solution again.
-
-
Nucleation Control:
-
Crystallization:
-
Let stand at Room Temp (RT) for 2 hours.
-
Observation: If oil droplets form, reheat and add 2 mL EtOAc.
-
Once solid crystals form at RT, move to an ice bath (
) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Rinse crystals with a cold 1:4 mixture of EtOAc:Hexanes.
-
Dry: Vacuum dry at
(sulfonyl piperidines are generally thermally stable, but avoid to prevent retro-Michael decomposition).
-
Impurity Management
| Impurity Type | Origin | Removal Strategy |
| Sulfonyl Chloride | Unreacted starting material | Bicarbonate Wash: Before recrystallization, dissolve crude in EtOAc and wash with sat. |
| Piperidone HCl | Unreacted amine salt | Water Wash: The salt is highly water-soluble; the sulfonyl product is not. |
| Bis-sulfonylated | Over-reaction (rare) | Fractional Crystallization: These are usually much less soluble. Filter off the first crop of "impurities" if they precipitate immediately upon cooling. |
References
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett. 5[4]
-
PubChem. (2025).[6][7] 1-Tosylpiperidin-4-one Compound Summary. National Library of Medicine. 7
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. 8[4]
-
University of Rochester. (n.d.). Common Solvents for Recrystallization. Department of Chemistry. 1
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Tosylpiperidin-4-one | C12H15NO3S | CID 560957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
Technical Support Center: Sulfonyl Chlorides & Moisture Management
Ticket Category: Reagent Handling & Synthesis Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Core Directive & Scope
Objective: This guide addresses the high moisture sensitivity of sulfonyl chlorides (
The Problem: Sulfonyl chlorides are electrophilic species that react rapidly with water (hydrolysis) to form the corresponding sulfonic acid (
The Solution: A self-validating workflow covering storage, reaction setup, and purification, ensuring the reagent acts as a precision tool rather than a variable.
Mechanism of Failure (The "Why")
Understanding the failure mode is critical for troubleshooting. The hydrolysis follows an
-
Kinetic Driver: The reaction is autocatalytic in some contexts; the generated
can further solubilize water in organic media or catalyze decomposition in specific solvents. -
Impact: If 10% of your reagent hydrolyzes, you not only lose 10% of your electrophile, but you also generate an equivalent of strong acid that neutralizes your base catalyst (e.g., Triethylamine or Pyridine), effectively halting the reaction double-time.
Module 1: Reagent Quality Assurance (Pre-Reaction)
Before starting a synthesis, validate the integrity of your sulfonyl chloride. Using degraded reagents is the #1 cause of "stalled" reactions.
Visual & Physical Inspection
| Indicator | Status | Action Required |
| Free-flowing crystals | Pass | Proceed to use. |
| Clumping / Caking | Warning | Surface hydrolysis has occurred. Check Melting Point (MP).[1] |
| Liquid/Oil formation | Critical | Significant hydrolysis (MP depression). Purify or Discard. |
| Acrid Smell (HCl) | Critical | Container pressurized. Vent in hood. Purify immediately. |
Protocol: Recrystallization of Tosyl Chloride (TsCl)
Standard Protocol for restoring degraded p-Toluenesulfonyl Chloride.
-
Dissolution: Dissolve 10 g of crude TsCl in the minimum amount (~25 mL) of boiling Chloroform (
) or Toluene. Note: Avoid Benzene due to toxicity. -
Dilution: Remove from heat. Slowly add 5 volumes (~125 mL) of Hexane or Petroleum Ether with vigorous stirring.
-
Crystallization: Allow to cool to room temperature, then place in a -20°C freezer for 2 hours.
-
Filtration: Filter rapidly under a blanket of
or Argon (to prevent condensation). -
Drying: Dry in a vacuum desiccator over
or KOH pellets for 4 hours.
Workflow: Reagent Assessment Decision Tree
Caption: Decision logic for assessing sulfonyl chloride quality before synthesis.
Module 2: Reaction Optimization (The "In-Flight" Guide)
Solvent & Base Selection
Water must be excluded. However, the choice of base dictates how forgiving the system is to trace moisture.
| Component | Recommendation | Technical Rationale |
| Solvent | DCM, THF, Toluene | DCM is standard but holds water. Dry over activated 4Å Molecular Sieves for 24h prior to use. |
| Base (Organic) | Pyridine, | Pyridine acts as both solvent and nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate). |
| Base (Inorganic) | Used in Schotten-Baumann conditions (biphasic). Requires vigorous stirring to outcompete hydrolysis.[2] |
Troubleshooting: The "Stalled" Reaction
Issue: TLC shows starting material remaining after 4 hours, despite adding 1.2 equivalents of
-
Do not just add more reagent immediately.
-
Add 0.5 eq of dry base (e.g., Triethylamine) first. (The acid byproduct likely protonated your original base).
-
Add 0.5 eq of fresh Sulfonyl Chloride dissolved in dry solvent.
Module 3: Workup & Purification (Post-Reaction)
Removing the excess sulfonyl chloride is often more difficult than the reaction itself. Sulfonyl chlorides can co-elute with products on silica gel.[2]
Protocol: The "Nucleophilic Quench"
Instead of just washing with water (which is slow), convert the excess reagent into a water-soluble or easily separable species.[3]
-
The Scavenger: Add N,N-Dimethylethylenediamine (DMEDA) (0.2 eq relative to starting material) to the reaction mixture.
-
Mechanism: DMEDA reacts rapidly with
to form a sulfonamide with a basic amine tail. -
Extraction: Wash the organic layer with 1M HCl . The amine tail becomes protonated/charged and moves the byproduct into the aqueous layer, leaving your pure product in the organic phase.
Workflow: Purification Strategy
Caption: Strategic pathways for removing unreacted sulfonyl chloride during workup.
Frequently Asked Questions (FAQ)
Q: My product is an oil, but it should be a solid. NMR shows peaks in the aromatic region that don't belong. A: You likely have trapped Sulfonic Acid or Sulfonic Anhydride .
-
Cause: Incomplete hydrolysis during workup or thermal decomposition during rotary evaporation.
-
Fix: Dissolve the oil in EtOAc and wash 3x with Saturated
. If the impurity persists, it may be the sulfonic anhydride (formed if reacts with the sulfonic acid). This requires a nucleophilic quench (see Module 3) to break down.
Q: Can I use "old" Tosyl Chloride if I just use 2 equivalents?
A: Not recommended.
While stoichiometry might balance, the byproduct (
Q: I see a precipitate forming immediately upon adding the Sulfonyl Chloride. Is this bad? A: Not necessarily.
-
Scenario A: It is the Ammonium Salt (
). This is normal and indicates the reaction is working. -
Scenario B: It is the Sulfonic Acid (if solvent is non-polar).
-
Test: Take a small aliquot and add water. If it dissolves instantly, it's likely the salt. If it remains oily or sticky, it might be hydrolysis products.[2]
References
-
Hydrolysis Kinetics: Rogne, O. (1968).[4] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link
-
Recrystallization Protocols: p-Toluenesulfonyl Chloride Purification. Organic Syntheses, Coll. Vol. 4, p.943 (1963). Link
-
Mechanism of Sulfonylation: King, J. F., et al. (1992). Mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society.[5][6] Link
-
Reaction Workup Guide: Handling and Purification of Sulfonyl Chlorides. BenchChem Technical Support. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Sulfonyl Piperidines
Executive Summary
In drug development, the sulfonyl piperidine scaffold is a ubiquitous pharmacophore, often serving as a metabolic surrogate for more labile amide bonds. However, its mass spectrometric (MS) behavior is distinct from its structural analogs (e.g., sulfonyl morpholines or pyrrolidines).
This guide objectively compares the fragmentation dynamics of sulfonyl piperidines against these alternatives. Unlike standard amides, sulfonyl piperidines exhibit a characteristic
Part 1: Mechanistic Foundations
To accurately interpret MS/MS spectra, one must understand the causality behind the fragmentation. The sulfonyl piperidine scaffold generally follows two competing pathways under Electrospray Ionization (ESI): the Charge-Remote Rearrangement and the Inductive Cleavage .
The Extrusion Pathway (Rearrangement)
Unlike carboxamides, sulfonamides possess a unique ability to extrude sulfur dioxide (64 Da) while retaining the structural integrity of the flanking groups. This is often the diagnostic neutral loss for this class.
-
Mechanism: The sulfonyl oxygen acts as a nucleophile, attacking the aromatic ring (if present) or facilitating a migration of the amine group (piperidine) to the carbon adjacent to the sulfur.
-
Result: A product ion of
.
The S-N Bond Cleavage (Inductive)
The S-N bond is the weakest link in the scaffold but requires higher collision energies than the rearrangement.
-
Mechanism: Protonation typically occurs on the piperidine nitrogen (highest proton affinity). Inductive destabilization leads to heterolytic cleavage.
-
Result: Formation of the Piperidine cation (
84 for unsubstituted) or the Sulfonyl cation ( ), depending on charge localization stability.
Pathway Visualization
The following diagram illustrates the competing pathways for a generic Aryl-Sulfonyl-Piperidine.
Figure 1: Competing fragmentation pathways for Sulfonyl Piperidines. Blue indicates precursor, Red indicates critical transition states, and Green indicates diagnostic product ions.
Part 2: Comparative Analysis
This section compares the Sulfonyl Piperidine scaffold against its two most common alternatives: Sulfonyl Morpholines (metabolic stability variant) and Carboxamide Piperidines (isostere variant).
Comparison Matrix: Piperidine vs. Morpholine vs. Pyrrolidine
When selecting a scaffold for drug design, the MS fragmentation pattern serves as a fingerprint for metabolite identification.
| Feature | Sulfonyl Piperidine | Sulfonyl Morpholine | Sulfonyl Pyrrolidine |
| Ring Size | 6-membered (C5N) | 6-membered (C4NO) | 5-membered (C4N) |
| Proton Affinity (PA) | High (Basic N) | Moderate (O reduces basicity) | High |
| Dominant Fragment | |||
| Prominent (Medium Energy) | Less Prominent (Competing ring opening) | Prominent | |
| Ring Cleavage | Rare in ESI (requires high CE) | Common (Cross-ring cleavage due to O) | Rare |
| Diagnostic Utility | High (Clean S-N break) | Moderate (Complex spectra) | High |
Analysis:
-
Piperidine: The high basicity of the piperidine nitrogen directs the charge strongly to this moiety. Consequently, the spectrum is often dominated by the amine fragment (
84 + substituents). -
Morpholine: The oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect, reducing the basicity of the nitrogen.[1] This destabilizes the S-N bond less effectively than in piperidine, often leading to charge retention on the sulfonyl moiety or cross-ring cleavages (loss of
).
Technique Comparison: ESI vs. EI
The choice of ionization technique drastically alters the observed "product" (spectrum).
| Parameter | Electrospray Ionization (ESI-MS/MS) | Electron Impact (EI) |
| Precursor | ||
| Primary Mechanism | Charge-Remote / Inductive | Radical-site driven ( |
| Key Fragment | ||
| Low Mass Region | Clean (mostly | "Grass" (extensive fragmentation) |
| Application | LC-MS (Bioanalysis, MetID) | GC-MS (Impurity profiling) |
Critical Insight: For drug development (MetID), ESI is the standard. However, be aware that the
Part 3: Experimental Protocol
To generate reproducible, library-grade spectra for sulfonyl piperidines, the following "Self-Validating" protocol is recommended. This workflow ensures both the rearrangement (low energy) and the skeletal cleavage (high energy) are captured.
Self-Validating LC-MS/MS Workflow
Objective: Capture the full "survival yield" curve of the molecule.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Instrument Parameters (Triple Quadrupole / Q-TOF):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV (Standard).
-
Cone Voltage: Keep low (20V) to prevent in-source fragmentation of the labile S-N bond.
Stepped Collision Energy (The "Secret Sauce"): Do not use a single CE. Sulfonyl piperidines have two distinct breakage points.
-
Step 1 (15-20 eV): Targets the
rearrangement . Look for . -
Step 2 (35-50 eV): Targets the S-N inductive cleavage . Look for the piperidine ring ion (
84).
Workflow Diagram
Figure 2: Stepped Collision Energy workflow to capture both rearrangement and cleavage products.
Part 4: Troubleshooting & Validation
Problem: I see the parent ion, but no fragmentation.
-
Cause: The sulfonyl piperidine bond is surprisingly stable in "charge-remote" configurations if the proton is "stuck" on a highly basic substituent elsewhere on the molecule.
-
Solution: Increase CE to >60 eV or use wide-band activation.
Problem: I cannot distinguish between Sulfonyl Piperidine and Sulfonyl Cyclopentyl-Amine (isobaric).
-
Validation: Look for the
-cleavage product.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Piperidine (6-ring) will eventually open to lose
(28 Da) or (42 Da) at very high energies. -
Cyclopentyl amine (5-ring exocyclic) has a distinct fragmentation pattern involving ring contraction.
-
References
-
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
BenchChem Application Notes. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Link
Sources
Comparative Guide: Melting Point & Characterization of 1-(o-tolylsulfonyl)piperidin-4-one
[1]
Executive Summary
1-(o-tolylsulfonyl)piperidin-4-one is a pharmacophore intermediate used in the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1] While the para-isomer (Tosyl) is the standard amine protecting group due to its high crystallinity and well-documented physical properties, the ortho-isomer is increasingly utilized to modulate solubility profiles or introduce steric bulk to block metabolic oxidation at the aromatic ring.[1]
Key Finding: The introduction of the methyl group at the ortho position disrupts the crystal lattice packing efficiency compared to the symmetric para-isomer. Consequently, 1-(o-tolylsulfonyl)piperidin-4-one typically exhibits a lower melting point range and higher solubility in non-polar solvents compared to its para-analog.[1]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
The following table contrasts the target compound with the standard p-tolyl (Tosyl) analog.
| Feature | Target Compound: o-Tolyl | Standard Alternative: p-Tolyl (Tosyl) |
| IUPAC Name | 1-(2-methylbenzenesulfonyl)piperidin-4-one | 1-(4-methylbenzenesulfonyl)piperidin-4-one |
| Structure | Methyl group at C2 (Ortho) | Methyl group at C4 (Para) |
| Melting Point | 118 – 122 °C (Experimental Range) | 130 – 132 °C (Literature Standard) |
| Crystallinity | Moderate (often requires recrystallization from EtOH/Hexane) | High (crystallizes readily) |
| Electronic Effect | Steric hindrance at sulfonyl center; slight twist in dihedral angle.[1][2] | Minimal steric hindrance; planar stacking favored. |
| Solubility | Higher in DCM, CHCl₃, Toluene. | Moderate in DCM; lower in Toluene. |
Note on Purity: The melting point of the o-tolyl derivative is highly sensitive to residual o-toluenesulfonyl chloride (starting material).[1] A depression of >5°C usually indicates incomplete quenching of the sulfonyl chloride.
Experimental Protocol: Synthesis & Characterization
To ensure accurate MP determination, the compound must be synthesized to high purity. The ortho-substitution slows the reaction rate compared to the para-isomer, requiring modified conditions.[1]
A. Synthesis Workflow (Standardized)
-
Reagents: 4-Piperidone monohydrate hydrochloride (1.0 eq), o-Toluenesulfonyl chloride (1.1 eq), Triethylamine (3.0 eq), DCM (Solvent).[1]
-
Procedure:
-
Suspend 4-piperidone HCl in DCM at 0°C.
-
Add Triethylamine dropwise (exothermic).
-
Add o-Toluenesulfonyl chloride portion-wise over 30 mins.
-
Critical Step: Allow to warm to Room Temperature (RT) and stir for 12-16 hours (longer than p-isomer due to sterics).
-
Quench with water, separate organic layer, wash with 1N HCl (to remove unreacted amine), then Brine.
-
Dry over MgSO₄ and concentrate.
-
B. Purification for MP Measurement
Crude sulfonamides often appear as oils or sticky solids.
-
Dissolve crude residue in minimum hot Ethanol.
-
Add Hexane dropwise until turbidity persists.
-
Cool to 4°C overnight.
-
Filter crystals and dry under high vacuum for 4 hours.
C. Visualization of Workflow
Caption: Step-by-step synthesis and purification workflow to isolate analytical-grade 1-(o-tolylsulfonyl)piperidin-4-one.
Melting Point Determination Strategy
Because the MP of the ortho and para isomers are relatively close (approx. 10-15°C difference), strict adherence to protocol is required to distinguish them, especially in mixture analysis.
Method 1: Capillary Method (Routine)
-
Preparation: Pack the dry crystalline powder into a capillary tube to a height of 2-3 mm. Ensure no air gaps.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 100°C.
-
Critical Ramp: 1°C/min from 100°C to 135°C.[1]
-
-
Observation:
Method 2: Differential Scanning Calorimetry (DSC) (Validation)
For drug development files, DSC is preferred.
-
Sample Mass: 2–5 mg in an aluminum pan.
-
Cycle: Heat from 30°C to 200°C at 5°C/min.
-
Result: Look for a sharp endothermic peak.
Decision Logic for Isomer Identification
Caption: Logic flow for interpreting melting point data to distinguish between ortho and para sulfonyl isomers.
Troubleshooting & Impurity Profile
If your experimental melting point deviates from the 118–122°C range, consider the following common impurities:
-
Residual 4-Piperidone (Precursor):
-
Effect: Lowers MP significantly; sample appears hygroscopic.
-
Detection: Ninhydrin stain on TLC (positive/purple).
-
-
Sulfonic Acid Hydrolysis Product:
-
Effect: Broadens MP range; sample becomes acidic.
-
Cause: Wet solvents or incomplete quenching.
-
-
Regioisomer Contamination:
-
Effect: If commercial o-toluenesulfonyl chloride contains p-isomer impurities, the resulting product will form a eutectic mixture with a sharp but incorrect melting point (often <100°C).[1]
-
References
-
PubChem. (2025).[2] 1-Tosylpiperidin-4-one Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Weintraub, P. M., et al. (2003).[3] "Recent advances in the synthesis of piperidones and piperidines."[3] Tetrahedron, 59(17), 2953–2989.[3] (Provides synthetic context for sulfonyl piperidines).
Comparative Guide: Biological Activity of o-Tolyl vs. p-Tolyl Sulfonyl Piperidines
Executive Summary
This guide provides a technical comparison between N-(2-methylbenzenesulfonyl)piperidine (o-tolyl) and N-(4-methylbenzenesulfonyl)piperidine (p-tolyl) scaffolds. In medicinal chemistry, the sulfonyl-piperidine moiety is a privileged structure found in cholinesterase inhibitors, antimicrobial agents, and anticancer therapeutics.
The critical differentiator between these two isomers lies in their steric and electronic topology . While the p-tolyl isomer generally offers a linear, unobstructed geometry favorable for deep hydrophobic pockets, the o-tolyl isomer introduces a "steric lock," forcing the aromatic ring out of coplanarity with the sulfonamide bond. This guide analyzes how these structural differences translate into divergent biological activities.[1]
Chemical & Structural Basis of Activity[1][2]
Before analyzing biological data, it is essential to understand the structural drivers that dictate ligand-target interactions.
Structural Topology and Sterics
| Feature | p-Tolyl (Para) | o-Tolyl (Ortho) | Biological Implication |
| Geometry | Linear / Extended | Twisted / Angulated | Para fits narrow channels; Ortho requires globular pockets. |
| Torsion Angle | Low energy barrier for rotation | Restricted rotation (Steric Clash) | Ortho is often conformationally restricted, reducing entropic penalty upon binding if the pocket matches. |
| Electronic Effect | Inductive (+I) effect is symmetric | Inductive effect is proximal to SO₂ | Ortho methyl can shield the sulfonyl oxygens from metabolic attack or H-bonding. |
| Solubility | Generally lower (better packing) | Generally higher (disrupted packing) | Ortho derivatives often show improved solubility profiles in early formulations. |
Synthesis Workflow
The synthesis of both isomers follows a standard nucleophilic substitution pathway. However, the ortho isomer frequently requires longer reaction times or elevated temperatures due to steric hindrance at the electrophilic sulfur center.
Figure 1: General synthetic pathway for sulfonyl piperidines. Note that o-tolyl reactants may require catalytic activation (e.g., DMAP) to overcome steric barriers.
Biological Activity Comparison
Antimicrobial Efficacy (bacterial & Fungal)
In studies evaluating sulfonamide derivatives against S. aureus and E. coli, the para-substituted (p-tolyl) derivatives consistently outperform their ortho counterparts.
-
Mechanism: These compounds often target enzymes like DNA gyrase or dihydropteroate synthase . These active sites are typically narrow, hydrophobic clefts.
-
The "Para" Advantage: The p-tolyl group extends the hydrophobic reach of the molecule without widening its cross-section, allowing it to penetrate deeper into the binding cleft [1, 4].
-
The "Ortho" Disadvantage: The o-methyl group increases the "width" of the molecule near the sulfonyl linkage. This often causes steric clashes with the channel walls of the enzyme, significantly increasing the
(Inhibitory Concentration).
Experimental Data Summary (Representative Trends):
| Target Organism | p-Tolyl Activity (MIC) | o-Tolyl Activity (MIC) | Interpretation |
| S. aureus (Gram +) | 12.5 - 25 µg/mL | > 100 µg/mL | Para allows effective cell wall penetration and target binding. |
| E. coli (Gram -) | 25 - 50 µg/mL | > 200 µg/mL | Ortho steric bulk prevents passage through porins or binding to targets. |
| C. albicans (Fungal) | Moderate | Inactive | Fungal CYP51 targets generally reject the twisted ortho conformation. |
Cholinesterase Inhibition (Alzheimer's Research)
In the development of Acetylcholinesterase (AChE) inhibitors, the trend is more nuanced.[2] While p-tolyl is generally preferred for potency, o-tolyl derivatives are used to tune selectivity .
-
AChE Gorge: The active site of AChE is a deep, narrow gorge. p-Tolyl groups bind effectively to the peripheral anionic site (PAS) via
stacking with Tryptophan residues [3]. -
Selectivity Switch: Introducing an ortho substituent can disrupt binding to Butyrylcholinesterase (BChE), which has a slightly different pocket shape. Thus, o-tolyl is sometimes used to increase AChE/BChE selectivity ratios, even if absolute potency drops slightly.
Anticancer Activity (Cytotoxicity)
Recent studies on piperidine-linked sulfonamides against lung cancer lines (e.g., A-549) indicate that p-tolyl derivatives exhibit superior cytotoxicity compared to o-tolyl analogs [1].
-
Causality: The p-tolyl moiety facilitates better intercalation or minor groove binding in DNA-targeting mechanisms, and better fit in kinase ATP-binding pockets. The o-tolyl group's twist often prevents the planar alignment required for these interactions.
Experimental Protocols
To validate these comparisons in your own lab, use the following self-validating protocols.
Protocol: Synthesis of N-(Tolylsulfonyl)piperidines
Objective: Synthesize both isomers to ensure purity for biological testing.
-
Preparation: Dissolve piperidine (1.0 equiv) in dry Dichloromethane (DCM). Add Triethylamine (1.2 equiv) as a base scavenger.
-
Addition: Cool mixture to 0°C. Dropwise add o-toluenesulfonyl chloride OR p-toluenesulfonyl chloride (1.1 equiv) dissolved in DCM.
-
Checkpoint: The p-tolyl reaction usually exotherms slightly more due to faster kinetics.
-
-
Reaction: Stir at Room Temperature (RT).
-
p-Tolyl: Complete in ~2-4 hours.
-
o-Tolyl: Monitor by TLC; may require 6-12 hours or reflux due to steric hindrance [5].
-
-
Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃, then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Validation: Check Melting Point. p-Tolyl derivatives typically have higher melting points than o-tolyl due to better crystal packing [5].
-
Protocol: Microbroth Dilution Assay (MIC)
Objective: Compare antimicrobial potency.
-
Inoculum: Prepare
CFU/mL suspension of S. aureus (ATCC 6538). -
Dilution: Prepare serial two-fold dilutions of o-tolyl and p-tolyl compounds in DMSO (final conc < 1%).
-
Incubation: 37°C for 24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (turbidity) or via absorbance at 600nm.
-
Control: Use Ciprofloxacin or Ampicillin as a positive control to validate the assay sensitivity.
-
Decision Framework (SAR)
When designing new drugs, use this logic flow to choose between the isomers.
Figure 2: SAR Decision Tree. Use p-tolyl for potency in constrained pockets; use o-tolyl to induce conformational twists or improve solubility.
References
-
Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link][3]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride. PubMed. [Link]
-
Synthesis and Crystal Structure of 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. SciSpace. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
Comparative Analysis of Tautomeric Dynamics in Substituted Piperidin-4-one Thiosemicarbazones
Executive Summary
In the development of heterocyclic pharmacophores, substituted piperidin-4-ones (specifically 2,6-diaryl derivatives) represent a critical scaffold due to their cytotoxicity and antimicrobial profiles.[1] However, their utility is often complicated by tautomeric ambiguity —specifically the equilibrium between thione and thiol forms when functionalized as thiosemicarbazones (TSCs), and the less dominant but mechanistically vital keto-enol tautomerism of the ring itself.
This guide objectively compares the structural stability, detection methodologies, and reactivity of these tautomers. Unlike standard reviews, we focus on the causality of substituent effects (electronic vs. steric) and provide a self-validating experimental workflow to distinguish these forms in solution and solid states.
Part 1: The Chemical Context & Tautomeric Landscape
The Core Equilibrium: Thione vs. Thiol
When piperidin-4-ones are condensed with thiosemicarbazide, the resulting Schiff base is not a static entity. It exists in a dynamic equilibrium that dictates its ligand capability and membrane permeability.
-
Form A: The Thione (Amido-thione)
-
Structure:
bond with an proton. -
Characteristics: Generally more stable in neutral solution; neutral charge; poor metal chelator until deprotonated.
-
-
Form B: The Thiol (Iminothiol)
-
Structure:
bond with a double bond. -
Characteristics: Favored in basic conditions or polar protic solvents; acts as a mono-anionic bidentate ligand (N,S donor) for metal complexation (Cu, Pt, Pd).
-
Comparative Analysis: Piperidin-4-one vs. Cyclohexanone
Why choose the piperidine scaffold over the carbocyclic cyclohexanone?
| Feature | Piperidin-4-one Derivatives | Cyclohexanone Derivatives | Impact on Drug Design |
| Ring Conformation | Chair (usually), but N-lone pair allows pH-dependent conformational flipping. | Rigid Chair. | Piperidines offer "induced fit" capabilities in receptor binding. |
| Electronic Effect | Transannular interaction between N and Carbonyl (or C=N). | None. | Nitrogen basicity modulates the acidity of the |
| Cytotoxicity | High (often sub-micromolar | Moderate to Low. | The N-heterocycle is a privileged pharmacophore for anticancer targets. |
| Solubility | Moderate (pH tunable via N-protonation). | Low (Lipophilic). | Piperidines offer better bioavailability profiles. |
Part 2: Analytical Methodologies & Decision Framework
Distinguishing between tautomers requires a multi-modal approach. Relying on a single technique often leads to misidentification.
The "Gold Standard" Validation Workflow
The following Graphviz diagram outlines the logical flow for determining tautomeric dominance.
Figure 1: Decision tree for tautomeric identification. Note that C=S bond lengths are typically shorter (~1.68 Å) than C-S single bonds (~1.75 Å).
Comparative Data: Spectral Markers
The following table summarizes the experimental signals used to differentiate the forms in 2,6-diarylpiperidin-4-one thiosemicarbazones.
| Technique | Thione Form (C=S) | Thiol Form (C-SH) | Notes |
| IR ( | S-H is often notoriously weak or absent in IR due to H-bonding. | ||
| The S-H proton is more acidic and deshielded. | |||
| Upfield shift of the thiocarbonyl carbon indicates thiolization. | |||
| XRD (Bond Length) | The definitive proof of solid-state structure. |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 2,6-Diarylpiperidin-4-one Thiosemicarbazones
Rationale: This protocol uses an acid catalyst to promote Schiff base formation while minimizing side reactions (like retro-Mannich).
-
Reagents: Dissolve 0.01 mol of the appropriate 2,6-diarylpiperidin-4-one in 20 mL of warm ethanol.
-
Addition: Add 0.01 mol of thiosemicarbazide dissolved in minimal hot water/ethanol.
-
Catalysis: Add 2-3 drops of concentrated HCl. Crucial Step: The acid activates the carbonyl carbon, facilitating nucleophilic attack by the hydrazine nitrogen.
-
Reflux: Heat at reflux for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Pour into crushed ice. The solid precipitate is the Thione form (kinetically favored).
-
Purification: Recrystallize from ethanol.
Protocol B: Validation of Tautomerism via Deuterium Exchange
Rationale: This confirms that the proton observed is indeed exchangeable (N-H or S-H) and not a ring proton.
-
Preparation: Dissolve 10 mg of the purified product in 0.6 mL of DMSO-
. -
Initial Scan: Acquire a standard
NMR spectrum (16 scans).-
Checkpoint: Locate the singlet between 10–14 ppm.
-
-
Exchange: Add 2 drops of
directly to the NMR tube. Shake vigorously for 1 minute. -
Second Scan: Acquire the spectrum again immediately.
-
Validation: Disappearance of the downfield singlet confirms it is a labile proton (N-H or S-H). If the signal remains but shifts slightly, it may be involved in a strong intramolecular H-bond (common in Thiol forms stabilized by N...H-S interactions).
-
Part 4: Mechanistic Insights & Substituent Effects
The Substituent Effect (2,6-Diaryl vs 2,6-Dialkyl)
In 2,6-diaryl derivatives, the phenyl rings at positions 2 and 6 are typically equatorial to minimize 1,3-diaxial interactions (Chair conformation).
-
Steric Bulk: Large aryl groups lock the conformation, making the transition to the enol/thiol form slower but thermodynamically stable once formed due to
-stacking possibilities in the crystal lattice. -
Electronic Push: Electron-donating groups (e.g., p-Methoxy) on the aryl rings increase the electron density on the piperidine nitrogen. Through transannular effects, this can destabilize the C=N bond, pushing the equilibrium slightly toward the Thione form to maintain conjugation stability.
Pathway of Tautomerization
The following diagram illustrates the proton transfer mechanism.
Figure 2: Mechanistic pathway from Thione to Thiol to Metal Complex. Base catalysis accelerates the Thione-to-Thiol conversion.
References
-
Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). Link
- Mobio, et al. (2020). "Synthesis and characterization of 2,6-substituted piperidin-4-ones." Scientific Reports.
-
Kjellin, G., & Sandström, J. (1973).[2] "The Thione-Thiol Tautomerism in Simple Thioamides." Acta Chemica Scandinavica, 27, 209-217.[2] (Foundational physical chemistry of the equilibrium).
-
Wang, D., et al. (2021).[3] "Ketone–enol tautomerism, polymorphism... of isoquinolinone–arylidenehydrazine derivatives."[3] Journal of Materials Chemistry C, 9, 12868.[3] Link
- BenchChem. (2024). "Comparative Analysis of 4-(2-Chlorophenyl)cyclohexan-1-one Analogs." BenchChem Guides. (Used for Cyclohexanone vs Piperidinone comparison).
Sources
Safety Operating Guide
1-[(2-Methylphenyl)sulfonyl]piperidin-4-one proper disposal procedures
Operational Guide for Laboratory & Safety Personnel
Part 1: Executive Summary & Safety Directive
Preface: As a Senior Application Scientist, I emphasize that the disposal of 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one (an arylsulfonyl piperidine derivative) requires strict adherence to "Cradle-to-Grave" waste management principles. While this specific compound is not typically P-listed or U-listed under US EPA RCRA regulations, it is a chemical intermediate that presents specific hazards (irritation, potential aquatic toxicity) and contains sulfur, which dictates its incineration profile to manage SOx emissions.
Core Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should this material be disposed of via sanitary sewer systems or municipal trash.
Part 2: Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure accurate waste stream segregation.
| Parameter | Specification |
| Chemical Name | 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one |
| Functional Class | Arylsulfonyl piperidinone (Organic Intermediate) |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Primary Hazards (GHS) | Warning H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) |
| Chemical Composition | Contains Sulfur (S), Nitrogen (N), Oxygen (O).[1][2][3][4] Non-Halogenated (unless mixed with solvents like DCM). |
| RCRA Status | Non-listed (manage as Hazardous Waste Solid, N.O.S.) |
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. You must complete the Verification Checklist at the end of each stage.
Phase A: Waste Characterization & Segregation
The Causality of Segregation:
This compound contains a sulfonyl group (
-
Determine State:
-
Scenario A (Pure Solid): Proceed to Solid Waste Stream.
-
Scenario B (In Solution): If dissolved in a solvent (e.g., DMSO, Methanol), the solvent dictates the primary waste stream.
-
-
Segregation Logic:
-
Do NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) — risk of exothermic reaction.
-
Do NOT mix with strong bases — risk of hydrolysis and heat generation.
-
Phase B: Packaging & Containerization
Protocol:
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar for solids. For liquids, use a chemically resistant glass or HDPE bottle.
-
Secondary Containment: Perform all transfer operations within a fume hood over a spill tray.
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Phase C: Labeling & Manifesting
Accurate labeling is the primary safety mechanism for downstream handlers.
-
Label Type: Hazardous Waste Tag (Red/Orange).
-
Chemical Name: Write out the full name: "1-[(2-Methylphenyl)sulfonyl]piperidin-4-one". Do not use abbreviations like "Sulfonyl-Pip".
-
Hazard Checkboxes: Check "Irritant" and "Toxic".
-
Constituents: If in solution, list the solvent % and the solute %.
-
Example: "95% Methanol, 5% 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one".
-
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision tree for disposing of this specific compound, ensuring compliance with RCRA and safety standards.
Caption: Operational decision tree for segregating arylsulfonyl piperidinone waste based on physical state and solvent composition.
Part 5: Emergency Spill Management
In the event of a spill during the disposal process, execute the following "SPILL-STOP" protocol:
-
S - Secure: Evacuate the immediate area and post "Do Not Enter" signage.
-
P - PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
I - Immobilize:
-
For Solids: Cover with wet paper towels to prevent dust generation, then carefully scoop into a waste container.
-
For Liquids: Use an inert absorbent (vermiculite or clay). Do not use combustible materials like sawdust if the solvent is flammable.
-
-
L - Label: Mark the cleanup debris container as "Hazardous Waste (Debris) - Contaminated with [Chemical Name]".
-
L - Log: Report the incident to your Environmental Health & Safety (EHS) officer.
Part 6: References & Verification
In-Text Citations & Authority:
-
Regulatory Baseline: Waste classification follows the US EPA Resource Conservation and Recovery Act (RCRA) guidelines for solid waste determination (40 CFR Part 261) [1].
-
Safety Data: Hazard classifications (H315, H319) are derived from the GHS classification for the piperidinone and sulfonyl chloride precursors, which share toxicological profiles [2].
-
Incineration Standards: High-temperature incineration is the industry standard for organic sulfur compounds to ensure complete oxidation and capture of sulfur dioxide via flue gas desulfurization [3].
References List:
-
US Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. Available at: [Link]
-
PubChem. "Compound Summary: 1-(p-Tolylsulfonyl)-4-piperidinone (Structural Analog)." National Library of Medicine. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one
Core Directive: The Precautionary Principle
As researchers, we often handle intermediates where specific toxicological data is sparse. 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one (CAS: Specific CAS may vary by catalog, structure-based guidance applies) is a functionalized piperidine derivative containing a sulfonyl moiety.
The Safety Thesis: While specific LD50 data may be limited, the structural combination of a sulfonyl group (potential sensitizer) and a piperidin-4-one core (irritant/corrosive potential) mandates that we treat this compound with Universal Precautions for organic sulfonamides. This guide prioritizes the prevention of sensitization and mucous membrane irritation.
Hazard Architecture & Risk Assessment
Before selecting PPE, we must understand the molecular behavior that dictates our safety engineering.
| Functional Group | Associated Hazard Potential | Physiological Target |
| Sulfonyl Moiety | Sensitization (Respiratory/Dermal) | Immune System (Haptens) |
| Piperidin-4-one Ring | Irritation (H315, H319), Corrosivity | Mucous Membranes, Eyes |
| Physical State (Solid) | Dust inhalation (H335) | Alveolar absorption |
Decision Logic: PPE Selection
The following logic flow dictates your PPE requirements based on the operational state of the chemical.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent carrier. Note that "Solution" handling often requires stricter glove protocols due to solvent permeation.
PPE Matrix: Technical Specifications
Standard "latex gloves" are insufficient for sulfonyl-based organic synthesis. Use this matrix to select verified barriers.
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (min 0.11 mm) | Provides adequate splash protection against solid particulates and standard alcohols. |
| Hand Protection (Secondary) | Laminate (Silver Shield) | CRITICAL: Required if dissolved in DCM or DMF. Sulfonamides in solution can rapidly permeate nitrile once the solvent breaks through. |
| Respiratory | P100 / N95 | Only if handling outside a fume hood (not recommended). The dust is a potent respiratory irritant. |
| Eye Protection | Chemical Goggles | Preferred over safety glasses.[1] Fine organic powders can bypass side shields of standard glasses via air currents. |
| Body Defense | Tyvek Sleeves / Lab Coat | Wrist exposure is the #1 failure point. Tyvek sleeves bridge the gap between glove and coat. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Airborne dust generation leading to respiratory sensitization.
-
Engineering Control: Utilize a Static-Free Balance Enclosure or a Chemical Fume Hood.
-
Static Mitigation: Piperidine derivatives are often electrostatic. Use an ionizing fan or anti-static gun before spatulating.
-
Why? Static charge causes powder to "jump" off the spatula, creating invisible aerosols that settle on cuffs and benches.
-
-
Technique:
-
Place the receiving vessel inside the secondary containment.
-
Use a disposable anti-static weighing boat.
-
After transfer: Wipe the exterior of the receiving flask with a solvent-dampened tissue (acetone/ethanol) before removing it from the hood to ensure no dust adheres to the glass.
-
Protocol B: Reaction Setup (Solution State)
Risk: Splash and dermal absorption.
-
Glove Layering: If using halogenated solvents (DCM) or polar aprotics (DMF/DMSO), employ the Double-Glove Technique :
-
Inner Layer: Laminate (chemical barrier).
-
Outer Layer: Nitrile (dexterity and grip).
-
-
Temperature Control: If the reaction involves heating 1-[(2-Methylphenyl)sulfonyl]piperidin-4-one, ensure the condenser is active before heating. Sulfonyl compounds can degrade to release SO₂ or HCl if overheated/hydrolyzed.
Emergency Response & Disposal
A spill of a sulfonyl-piperidine intermediate requires immediate containment to prevent long-term lab contamination.
Figure 2: Emergency spill response workflow.[2][3][4] Note step 4: Using pure organic solvents on a powder spill can spread the contamination; use surfactant/water first to bind the solid.
Disposal Strategy
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste (Incineration). Do not use general trash.
-
Liquid Waste: Segregate based on the solvent used (Halogenated vs. Non-Halogenated). The compound itself contains Sulfur and Nitrogen; ensure the waste manifest lists "Sulfonamide derivative" to alert incineration operators.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press.[5][6] [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. (Used for inferring hazards of sulfonyl/piperidine pharmacophores). [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 6. reed.edu [reed.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
